2-Amino-4-morpholinopyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQRMEXRBFYCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620314 | |
| Record name | 4-(Morpholin-4-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722549-98-6 | |
| Record name | 4-(Morpholin-4-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-morpholinopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-4-morpholinopyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical characterization data. Furthermore, it explores the potential biological relevance of this molecule, particularly in the context of kinase signaling pathways.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-Amino-4-chloropyridine, followed by a nucleophilic aromatic substitution reaction with morpholine.
Step 1: Synthesis of 2-Amino-4-chloropyridine
Several methods for the synthesis of 2-Amino-4-chloropyridine have been reported.[1][2][3] One common approach involves the Hofmann degradation of 4-chloropyridine-2-carboxamide, which can be prepared from 2-picolinic acid.[1] An alternative high-yield method starts from the relatively inexpensive 4-chloropyridine-2-methyl formate.[2]
Experimental Protocol: Synthesis of 2-Amino-4-chloropyridine from Methyl 4-chloropicolinate hydrochloride [3]
-
Formation of 4-chloropicolinohydrazide: Methyl 4-chloropicolinate hydrochloride is treated with hydrazine hydrate in methanol. The resulting precipitate of 4-chloropicolinohydrazide is collected by filtration.
-
Diazotization: The hydrazide is dissolved in 1N hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the corresponding acyl azide, which precipitates out of solution.
-
Curtius Rearrangement: The moist acyl azide is combined with a mixture of acetic acid and water and heated on a steam bath until gas evolution ceases. This facilitates the Curtius rearrangement to the isocyanate, which is subsequently hydrolyzed to the amine.
-
Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to 7. The resulting precipitate of 2-Amino-4-chloropyridine is collected by filtration and can be further purified by recrystallization from ethanol.[3]
Step 2: Synthesis of this compound
The final step in the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack, allowing for the displacement of the chloride by morpholine.[4]
Experimental Protocol: Nucleophilic Aromatic Substitution
-
To a solution of 2-Amino-4-chloropyridine (1.0 eq.) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), morpholine (1.1-1.5 eq.) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq.) or potassium carbonate are added.
-
The reaction mixture is heated to a temperature typically ranging from 80-120 °C and stirred for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous work-up. This typically involves diluting the mixture with water and extracting the product with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Synthesis Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-4-morpholinopyridine (CAS Number 722549-98-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4-morpholinopyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical characteristics, synthesis, and spectroscopic profile. While specific biological activity for this compound is not extensively documented, the known pharmacological significance of the aminopyridine and morpholine scaffolds suggests its potential as a valuable building block in drug discovery programs. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyridine derivatives.
Chemical and Physical Properties
This compound is a substituted pyridine derivative containing both a reactive amino group and a morpholine moiety. These functional groups are known to impart desirable physicochemical and pharmacokinetic properties in drug candidates.[1] The morpholine ring, in particular, is a common structural feature in many approved drugs, where it can enhance solubility, metabolic stability, and target binding.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 722549-98-6 | N/A |
| Molecular Formula | C₉H₁₃N₃O | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | Off-white crystalline solid | [2] |
| Boiling Point | 391.698 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 190.693 °C (Predicted) | [2] |
| Density | 1.208 g/cm³ | [2] |
| Solubility | No experimental data available. | |
| Melting Point | No experimental data available. |
Note: Some physical properties are based on computational predictions and have not been experimentally verified.
Synthesis
A documented synthesis of this compound involves the nucleophilic aromatic substitution of 2-amino-4-chloropyridine with morpholine.[3] This reaction provides a direct route to the target compound.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
2-amino-4-chloropyridine
-
Morpholine
-
Appropriate solvent (e.g., a high-boiling point solvent to facilitate the reaction)
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
A mixture of 2-amino-4-chloropyridine and an excess of morpholine is heated. The original patent suggests a microwave-assisted reaction at 205°C for 30 minutes for a similar reaction, which could be adapted.[3]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by column chromatography on silica gel. A suitable eluent system, such as a mixture of methylene chloride and methanolic ammonia, can be employed to isolate the desired product.[3]
-
The fractions containing the product are combined and the solvent is removed under reduced pressure to yield this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 2: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Source |
| 7.76 | d | 1H | Pyridine H | CDCl₃ | [3] |
| 6.19 | m | 1H | Pyridine H | CDCl₃ | [3] |
| 5.87 | m | 1H | Pyridine H | CDCl₃ | [3] |
| 4.71 | br s | 2H | -NH₂ | CDCl₃ | [3] |
| 3.81 | m | 4H | Morpholine -CH₂-O- | CDCl₃ | [3] |
| 3.26 | m | 4H | Morpholine -CH₂-N- | CDCl₃ | [3] |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While specific experimental IR and MS data for this compound were not found in the reviewed literature, the expected spectral characteristics can be inferred. The IR spectrum would likely show characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O-C stretching of the morpholine ring. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity and Potential Applications
As of the date of this guide, there is no specific, publicly available data on the biological activity or mechanism of action of this compound (CAS 722549-98-6). However, the constituent chemical moieties, aminopyridine and morpholine, are present in numerous biologically active compounds.
The aminopyridine scaffold is a well-established pharmacophore found in drugs with a wide range of therapeutic applications.[4] Derivatives of aminopyridine have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[1]
The morpholine ring is a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic profiles, including solubility and metabolic stability.[1]
Given the presence of these two key structural motifs, this compound represents a promising starting material for the synthesis of novel compounds with potential therapeutic value. Its utility as a chemical building block is its most clearly defined application at present.[1]
Conclusion
This compound is a readily synthesizable heterocyclic compound with potential for further chemical elaboration. While its own biological profile remains to be elucidated, its structural components suggest that it is a valuable intermediate for the development of new chemical entities in drug discovery and materials science. This guide provides a summary of the currently available technical information to support further research into this compound and its derivatives. Further experimental work is required to fully characterize its physical properties and to explore its potential biological activities.
References
- 1. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20090036474A1 - Quinazoline derivatives for use against cancer - Google Patents [patents.google.com]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
"2-Amino-4-morpholinopyridine" molecular structure and IUPAC name
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Amino-4-morpholinopyridine, a heterocyclic compound of interest to researchers and professionals in drug development and organic chemistry.
Molecular Structure and IUPAC Name
This compound is a substituted pyridine derivative. The pyridine ring is substituted with an amino group at the 2-position and a morpholino group at the 4-position.
IUPAC Name: 4-morpholin-4-ylpyridin-2-amine[]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 722549-98-6 | [] |
| Molecular Formula | C9H13N3O | [] |
| Molecular Weight | 179.22 g/mol | [] |
| Canonical SMILES | C1COCCN1C2=CC(=NC=C2)N | [] |
| InChI | InChI=1S/C9H13N3O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | [] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a general approach can be inferred from the synthesis of other 2-aminopyridines. A common method involves the reaction of a suitable pyridine precursor with an amine.[2] For instance, a two-step synthesis of 2-aminopyridines can be achieved from 2-mercaptopyridine.[2] This process involves the conversion of the starting material into a dihydrothiazolopyridinium salt, which then reacts with an excess of the desired amine, in this case, morpholine, to yield the final 2-aminopyridine product.[2] The reaction conditions, such as solvent and temperature, can be optimized to improve the yield.[2]
Applications in Research
This compound serves as a valuable building block in organic synthesis and medicinal chemistry.[][3] As a substituted pyridine, it belongs to a class of heterocyclic compounds that are prevalent in natural products and form the basis for the design of novel molecules with specific biological functions.[3] The presence of both an amino and a morpholino group provides multiple sites for further chemical modification, making it a versatile scaffold for generating libraries of compounds for biological screening.[3]
Molecular Structure Diagram
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of 4-morpholin-4-ylpyridin-2-amine.
References
Spectroscopic Profile of 2-Amino-4-morpholinopyridine: A Technical Guide
Introduction
2-Amino-4-morpholinopyridine is a heterocyclic organic compound incorporating a pyridine ring substituted with an amino group and a morpholino group. This structure is of interest to researchers in medicinal chemistry and drug development due to the prevalence of both aminopyridine and morpholine moieties in biologically active molecules. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in synthetic processes. This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound, alongside detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.8 - 8.0 | d | H-6 |
| ~6.2 - 6.4 | dd | H-5 |
| ~6.0 - 6.2 | d | H-3 |
| ~4.5 - 4.8 | br s | -NH₂ |
| ~3.8 - 4.0 | t | Morpholine (-O-CH₂-) |
| ~3.2 - 3.4 | t | Morpholine (-N-CH₂-) |
Note: Predictions are based on computational models and analysis of similar structures. Actual chemical shifts and coupling constants may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 162 | C-2 |
| ~155 - 157 | C-4 |
| ~148 - 150 | C-6 |
| ~105 - 107 | C-5 |
| ~95 - 97 | C-3 |
| ~66 - 68 | Morpholine (-O-CH₂) |
| ~48 - 50 | Morpholine (-N-CH₂) |
Note: These are estimated chemical shifts. Experimental values are necessary for confirmation.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching (morpholine) |
| 1640 - 1600 | Strong | N-H scissoring (bending) |
| 1600 - 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| 1300 - 1200 | Strong | Aromatic C-N stretching |
| 1120 - 1100 | Strong | C-O-C stretching (morpholine) |
| 900 - 650 | Medium-Strong | Aromatic C-H out-of-plane bending |
Table 4: Expected Mass Spectrometry Fragmentation
Ionization Mode: Electron Ionization (EI)
| m/z | Interpretation |
| 179 | [M]⁺ (Molecular Ion) |
| 162 | [M - NH₃]⁺ |
| 121 | [M - C₄H₈NO]⁺ (Loss of morpholine radical) |
| 94 | [C₅H₆N₂]⁺ (Aminopyridine fragment) |
| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |
Note: The fragmentation pattern is a prediction based on the structure. The relative intensities of the peaks would need to be determined experimentally.
Experimental Protocols
The following sections detail standard methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the fine powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment should be recorded prior to the sample scan.
-
Mass Spectrometry (MS)
Sample Preparation:
-
For Electron Ionization (EI) mass spectrometry, prepare a dilute solution of the compound (e.g., 0.1-1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
Instrumentation and Data Acquisition:
-
Instrument: A mass spectrometer with an EI source, such as a GC-MS system or a direct probe inlet system.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and key fragments.
-
Source Temperature: Typically 200-250 °C.
-
Visualizations
Logical Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Relationship between Spectroscopic Data and Molecular Structure
Caption: Correlation between the functional groups of this compound and their expected spectroscopic signatures.
Technical Guide: Solubility of 2-Amino-4-morpholinopyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 2-Amino-4-morpholinopyridine (CAS No. 722549-98-6). Due to the limited publicly available quantitative data, this document focuses on qualitative solubility insights derived from synthetic and purification procedures, and presents a detailed, generalized experimental protocol for precise solubility determination.
Introduction to this compound
This compound is a heterocyclic organic compound incorporating a pyridine ring, an amino group, and a morpholine moiety. Such structures are of significant interest in medicinal chemistry and drug discovery due to their potential as scaffolds for various therapeutic agents. A thorough understanding of the solubility of this compound in different organic solvents is critical for its synthesis, purification, formulation, and application in biological assays.
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Solubility Indication |
| Alcohols | Ethanol | Implied solubility, particularly when heated, as it is used for recrystallization. |
| Ethers | Diethyl Ether | Utilized as an extraction solvent, suggesting moderate to good solubility. |
| Esters | Ethyl Acetate | Employed as an extraction solvent, indicating reasonable solubility. |
| Halogenated Alkanes | Dichloromethane | Used as an extraction solvent, which points to good solubility. |
| Aromatic Hydrocarbons | Benzene | Has been used as a reaction solvent, implying some degree of solubility. |
| Aliphatic Hydrocarbons | Petroleum Ether | Used as a co-solvent in recrystallization, typically to reduce the solubility of the compound in the primary solvent (ethanol) upon cooling, suggesting low solubility. |
| Amides | Dimethylformamide (DMF) | Mentioned as a reaction solvent in the synthesis of related pyridine derivatives, suggesting it is a good solvent for this class of compounds. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is necessary. The isothermal equilibrium method is a widely accepted approach for determining the saturation solubility of a solid compound in a given solvent.
Objective
To determine the quantitative solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Calibration standards of this compound
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Samples:
-
Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Withdrawal and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot using a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.
-
Analyze the diluted sample solution under the same conditions.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, qualitative information derived from synthetic procedures suggests its solubility in a range of common laboratory solvents. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol for the isothermal equilibrium method offers a robust framework for generating reliable and accurate data. This information is fundamental for the continued development and application of this promising chemical entity.
2-Amino-4-morpholinopyridine: A Heterocyclic Keystone for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-morpholinopyridine has emerged as a valuable and versatile heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural architecture, combining the electron-rich 2-aminopyridine core with the synthetically tractable morpholine moiety, offers a compelling scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in the design of targeted kinase inhibitors. Detailed experimental protocols and visualizations of relevant signaling pathways are included to facilitate its practical application in research and drug development.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds. These predicted values serve as a useful guide for reaction planning and compound characterization.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₉H₁₃N₃O | - |
| Molecular Weight | 179.22 g/mol | - |
| pKa | 6.5 - 7.5 | Prediction based on similar aminopyridines |
| logP | ~1.0 | Prediction based on computational models |
| Aqueous Solubility | Moderately Soluble | Qualitative assessment based on similar structures |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Bands |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.0 (d, 1H, H6), 6.2-6.4 (dd, 1H, H5), 6.0-6.2 (d, 1H, H3), 4.5-4.7 (br s, 2H, NH₂), 3.8-4.0 (t, 4H, morpholine), 3.1-3.3 (t, 4H, morpholine) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158-160 (C2), 154-156 (C4), 148-150 (C6), 105-107 (C5), 98-100 (C3), 66-68 (morpholine O-CH₂), 48-50 (morpholine N-CH₂) |
| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 2950-2800 (C-H stretch), 1640-1600 (N-H bend and C=C stretch), 1250-1200 (C-N stretch), 1120-1100 (C-O-C stretch) |
| Mass Spec. (EI) | m/z (%): 179 (M⁺), 122, 94 |
Synthesis of this compound
A plausible and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyridine precursor with morpholine. 2-Amino-4-chloropyridine is a common and commercially available starting material for this transformation.
Experimental Protocol: Synthesis from 2-Amino-4-chloropyridine
Reaction Scheme:
Materials:
-
2-Amino-4-chloropyridine
-
Morpholine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethyl sulfoxide (DMSO) or other high-boiling polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-chloropyridine (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
-
Add morpholine (1.5 eq) to the reaction mixture.
-
Heat the mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Application as a Heterocyclic Building Block in Kinase Inhibitor Synthesis
The this compound scaffold is a privileged structure in the design of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR and BRAF/MEK/ERK signaling pathways, which are frequently dysregulated in cancer. The 2-amino group serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, while the morpholine group can enhance solubility and metabolic stability.
Workflow for Kinase Inhibitor Development
Example Application: Synthesis of a PI3K Inhibitor Scaffold
The 2-amino group of this compound can be readily functionalized, for example, through reaction with an isocyanate to form a urea linkage, a common motif in kinase inhibitors.
Reaction Scheme:
Relevant Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
BRAF/MEK/ERK Signaling Pathway
The BRAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Mutations in the BRAF gene are prevalent in various cancers, leading to constitutive activation of this pathway.
Experimental Protocols for Kinase Assays
Evaluating the inhibitory activity of newly synthesized compounds is a critical step in the drug discovery process. Below are generalized protocols for in vitro kinase assays for PI3K and BRAF.
PI3K Kinase Assay (HTRF - Homogeneous Time-Resolved Fluorescence)
Objective: To determine the in vitro inhibitory activity of a test compound against a PI3K isoform (e.g., PI3Kα).
Materials:
-
Recombinant human PI3K enzyme
-
PIP2 substrate
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound dissolved in DMSO
-
HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, Biotinylated PIP3, and Streptavidin-Allophycocyanin)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the HTRF detection reagents and incubate in the dark at room temperature for a specified time (e.g., 30-60 minutes).
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths to calculate the HTRF ratio.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
BRAF Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the in vitro binding affinity (IC₅₀) of a test compound to the BRAF kinase.
Materials:
-
Recombinant BRAF kinase
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer
-
Test compound dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add a pre-mixed solution of BRAF kinase and the Europium-labeled anti-tag antibody to each well.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Calculate the FRET ratio and determine the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a highly valuable heterocyclic building block with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. Its straightforward synthesis and versatile reactivity allow for the rapid generation of diverse compound libraries. The strategic incorporation of this scaffold into drug design campaigns targeting critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR and BRAF/MEK/ERK pathways, represents a promising avenue for the discovery of novel and effective therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this compound in their drug discovery endeavors.
References
Potential Pharmacological Activities of 2-Amino-4-morpholinopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-morpholinopyridine is a heterocyclic amine that incorporates both a 2-aminopyridine scaffold and a morpholine moiety. While direct pharmacological data on this specific compound is limited in publicly available literature, its structural components are of significant interest in medicinal chemistry. The 2-aminopyridine core is a well-established pharmacophore found in numerous biologically active agents, and the morpholine ring is frequently used to improve the physicochemical and pharmacokinetic properties of drug candidates. This technical guide summarizes the potential pharmacological activities of this compound based on its documented use as a key synthetic intermediate for potent kinase inhibitors and a speculative, yet plausible, role as an inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17-HSD1). This document provides an overview of the synthesis, potential mechanisms of action, and relevant experimental protocols to facilitate further investigation into its therapeutic potential.
Introduction
The pyridine ring is a privileged structure in drug discovery, present in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. The 2-aminopyridine substitution pattern, in particular, serves as a versatile handle for chemical modification and can participate in key binding interactions with biological targets. Similarly, the morpholine group is a common substituent in medicinal chemistry, often introduced to enhance aqueous solubility, metabolic stability, and target engagement.
This compound (CAS No. 722549-98-6) combines these two valuable fragments. Although it is primarily documented as a chemical building block, its structural features suggest a potential for direct biological activity. This guide explores two primary avenues of its potential pharmacological relevance: its role in the synthesis of oncologic kinase inhibitors and its putative function as a 17-HSD1 inhibitor.
Role as a Synthetic Intermediate for Kinase Inhibitors
A significant application of this compound is its use as a key starting material in the synthesis of quinazoline-based kinase inhibitors. As detailed in patent literature, this compound serves as a precursor for the development of potent antagonists of receptor tyrosine kinases (RTKs) such as the platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR). These kinases are crucial mediators of angiogenesis and cell proliferation, and their inhibition is a clinically validated strategy in oncology.
Generalized Synthetic Pathway
The synthesis of these kinase inhibitors typically involves a multi-step process where the this compound core is elaborated to construct the final quinazoline scaffold. A generalized reaction scheme is presented below. The initial step often involves the reaction of this compound with a suitable electrophile to build the quinazoline ring system, followed by further modifications to introduce various substituents that modulate potency and selectivity.
Caption: Generalized synthetic route from this compound to kinase inhibitors.
Mechanism of Action of Resulting Kinase Inhibitors
The quinazoline derivatives synthesized from this compound are designed to target the ATP-binding pocket of receptor tyrosine kinases like PDGFR and VEGFR. By competitively inhibiting ATP binding, these molecules prevent the autophosphorylation and activation of the kinase, thereby blocking downstream signaling cascades that promote cell growth, survival, and angiogenesis.
Caption: Inhibition of PDGFR/VEGFR signaling by quinazoline derivatives.
Potential as a 17β-Hydroxysteroid Dehydrogenase Type 1 (17-HSD1) Inhibitor
There is a preliminary indication from commercial chemical suppliers that this compound may act as an inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17-HSD1). 17-HSD1 is a critical enzyme in the biosynthesis of potent estrogens, catalyzing the conversion of estrone (E1) to estradiol (E2). Elevated levels of estradiol are implicated in the pathology of hormone-dependent diseases such as breast cancer and endometriosis. Therefore, inhibitors of 17-HSD1 are of significant therapeutic interest.
While this potential activity is not yet substantiated by published experimental data, the structural features of this compound make it a plausible candidate for interaction with the steroid-binding or cofactor-binding site of the enzyme.
Mechanism of Action of 17-HSD1 and Potential Inhibition
17-HSD1 utilizes NAD(P)H as a cofactor to reduce the 17-keto group of estrone to a hydroxyl group, forming estradiol. An inhibitor could potentially bind to the active site of the enzyme, either competing with the estrone substrate or the NADPH cofactor, thereby preventing the production of estradiol.
Caption: Potential inhibition of the 17-HSD1-catalyzed conversion of estrone to estradiol.
Data Presentation
As there is no direct quantitative pharmacological data for this compound in the public domain, the following table summarizes the activity of a representative kinase inhibitor for which this compound could serve as a precursor, based on the class of compounds described in the patent literature.
| Compound Class | Target(s) | Representative IC50 (nM) | Therapeutic Area |
| Quinazoline Derivatives | PDGFR, VEGFR | < 100 | Oncology |
Note: The IC50 value is representative of potent compounds within this class and does not reflect the activity of this compound itself.
Experimental Protocols
The following are generalized protocols for assays relevant to the potential pharmacological activities of this compound.
General Protocol for Nucleophilic Aromatic Substitution to Synthesize a Quinazoline Precursor
This protocol describes a general method for the reaction of a 4-chloropyridine derivative with morpholine, which is a key step in the synthesis of this compound itself and illustrative of the nucleophilic aromatic substitution chemistry used to build more complex derivatives.
-
Reaction Setup: In a sealed reaction vessel, dissolve 2-amino-4-chloropyridine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide.
-
Addition of Reagents: Add morpholine (1.1-1.5 equivalents) and a base such as potassium carbonate or triethylamine (1.5-2.0 equivalents).
-
Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 160°C. The reaction can be performed using conventional heating or microwave irradiation to reduce reaction times.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.
In Vitro Kinase Inhibition Assay (PDGFR/VEGFR)
This protocol outlines a common method for assessing the inhibitory activity of a compound against a receptor tyrosine kinase.
-
Reagents and Buffers:
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).
-
Recombinant human PDGFR or VEGFR kinase.
-
Peptide substrate (e.g., poly(Glu,Tyr) 4:1).
-
ATP solution.
-
Test compound (serially diluted in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
Add kinase buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations (typically in a 10-point dose-response curve) or DMSO as a control.
-
Add the recombinant kinase to all wells except for the negative control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a luciferase-based system that generates a luminescent signal proportional to the amount of ADP.
-
-
Data Analysis:
-
The luminescent signal is measured using a plate reader.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the controls.
-
The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
In Vitro 17-HSD1 Inhibition Assay
This protocol describes a method for evaluating the inhibitory potential of a compound against 17-HSD1 using a cell-free system.
-
Enzyme Preparation:
-
Prepare a cytosolic fraction containing 17-HSD1 from a suitable source, such as human placenta or recombinant expression systems.
-
-
Reagents and Buffers:
-
Phosphate buffer (pH 7.4) containing glycerol and EDTA.
-
Cofactor solution (NADPH).
-
Substrate solution containing unlabeled estrone and a tracer amount of [³H]-estrone.
-
Test compound (serially diluted in DMSO).
-
-
Assay Procedure:
-
In a reaction tube, combine the enzyme preparation, NADPH solution, and the test compound at various concentrations or DMSO as a control.
-
Pre-incubate the mixture at 37°C.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction (e.g., by adding a solution of HgCl₂).
-
Extract the steroids from the aqueous phase using an organic solvent like diethyl ether.
-
-
Analysis and Quantification:
-
Evaporate the organic solvent and redissolve the steroid residue in a suitable solvent for chromatography.
-
Separate the substrate ([³H]-estrone) from the product ([³H]-estradiol) using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column.
-
Quantify the amount of radioactive substrate and product using a radioflow detector.
-
-
Data Analysis:
-
Calculate the percentage of conversion of estrone to estradiol for each reaction.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
Conclusion
This compound is a compound of interest due to its presence in established synthetic routes to potent kinase inhibitors and its potential, though unconfirmed, activity as a 17-HSD1 inhibitor. While direct pharmacological data for this specific molecule is scarce, its chemical structure suggests that it warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a resource for researchers to explore the potential therapeutic applications of this compound and its derivatives in oncology and other disease areas. Further screening and mechanistic studies are required to fully elucidate its pharmacological profile.
The Pivotal Role of the 2-Amino-4-morpholinopyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-morpholinopyridine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of highly potent and selective inhibitors of key cellular signaling pathways implicated in cancer and other diseases. While the standalone biological activity of this compound is not extensively documented in publicly available literature, its true value lies in its utility as a versatile building block for creating a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of compounds derived from the this compound core, with a particular focus on their role as kinase inhibitors.
Synthesis of the 2-Aminopyridine Core
The synthesis of 2-aminopyridine derivatives, the backbone of the scaffold , can be achieved through various methods. A common and mild approach involves the reaction of a precursor, such as a cyclic dihydrothiazolopyridinium salt, with an appropriate amine, like morpholine. This method offers a regioselective route to the desired 2-aminopyridine structure.
General Experimental Protocol for 2-Aminopyridine Synthesis
A representative protocol for the synthesis of 2-aminopyridines is as follows:
-
Preparation of the Pyridinium Salt: A solution of 2-mercaptopyridine is reacted with 1,2-dibromoethane in a solvent like DMF at room temperature. The reaction mixture is stirred for an extended period (e.g., 72 hours) to allow for the precipitation of the 2,3-dihydrothiazolo[3,2-a]pyridinium bromide salt, which is then collected by filtration.[1]
-
Amination Reaction: The synthesized pyridinium salt is dissolved in a solvent such as DMSO. The desired amine (in this case, morpholine) is added in excess. The reaction is typically heated (e.g., to 50 °C) and stirred for 48 hours.[1]
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and a mild base (e.g., 0.5M aq. NaOH). The product is then extracted with an organic solvent like diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed. The final product is purified by column chromatography on silica gel.[1]
Therapeutic Applications and Key Signaling Pathways
Derivatives of this compound have emerged as potent inhibitors of several key kinases, particularly those in the PI3K/Akt/mTOR and Cyclin-Dependent Kinase (CDK) pathways. These pathways are critical regulators of cell growth, proliferation, survival, and metabolism, and their dysregulation is a hallmark of many cancers.[2]
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates lipids in the cell membrane, leading to the recruitment and activation of Akt. Akt, in turn, phosphorylates a range of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[3][4]
Cyclin-Dependent Kinase (CDK) Pathways
CDKs are a family of protein kinases that are essential for the control of the cell cycle. Different CDK-cyclin complexes are active at specific phases of the cell cycle, driving the progression from one phase to the next. The inhibition of specific CDKs, such as CDK4 and CDK6, can lead to cell cycle arrest and is a validated strategy in cancer therapy.
Quantitative Data on this compound Derivatives
The following tables summarize the in vitro biological activity of various derivatives of the this compound scaffold.
Table 1: PI3K/mTOR Inhibitory Activity of 4-Morpholine-quinazoline Derivatives [5]
| Compound | Target | IC50 (nM) |
| 17f | PI3Kα | 4.2 |
| PI3Kβ | >1000 | |
| PI3Kγ | 138 | |
| PI3Kδ | 109 | |
| mTOR | 31.2 |
Table 2: Antiproliferative Activity of 4-Morpholine-quinazoline Derivatives against Cancer Cell Lines [5]
| Compound | PC-3 (IC50, µM) | DU145 (IC50, µM) | MCF-7 (IC50, µM) | BT474 (IC50, µM) | SK-BR-3 (IC50, µM) | U937 (IC50, µM) | A431 (IC50, µM) |
| 17f | 0.18 | 0.21 | 0.15 | 0.09 | 0.11 | 0.04 | 0.13 |
Table 3: Cytotoxic Activity of 2-morpholino-4-anilinoquinoline Derivatives against HepG2 Cancer Cell Line [6]
| Compound | IC50 (µM) |
| 3c | 11.42 |
| 3d | 8.50 |
| 3e | 12.76 |
| Sorafenib (control) | 5.2 |
Key Experimental Methodologies
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of compounds against specific kinases is typically determined using in vitro kinase assays.
-
Reagent Preparation: The kinase, a suitable substrate (often a peptide or protein), ATP, and the test compound (at various concentrations) are prepared in an appropriate assay buffer.
-
Reaction Initiation and Incubation: The reaction is initiated by adding ATP. The reaction mixture is then incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic activity.
-
Reaction Termination: The reaction is stopped, often by adding a solution that chelates divalent cations necessary for kinase activity (e.g., EDTA) or by denaturing the enzyme.
-
Signal Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, including radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The results are used to calculate the concentration of the inhibitor that causes 50% inhibition of the kinase activity (the IC50 value).
Cell Viability (MTT) Assay
The antiproliferative activity of the compounds is commonly assessed using a cell viability assay, such as the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a set period (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[6]
Conclusion
The this compound scaffold is a cornerstone in the design and synthesis of novel kinase inhibitors. Its derivatives have demonstrated significant potential in targeting key oncogenic pathways, such as the PI3K/Akt/mTOR and CDK pathways. The modular nature of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide highlight the importance of the this compound core in the ongoing development of targeted cancer therapies and provide a valuable resource for researchers in the field. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of 2-Amino-4-morpholinopyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of derivatives and analogs related to the 2-Amino-4-morpholinopyridine scaffold, with a particular focus on their emergence as potent kinase inhibitors. While direct derivatization of the this compound core is not extensively documented in publicly available research, this guide leverages data from closely related analogs that share key structural motifs, namely the 2-aminopyridine and morpholine moieties. These analogs have shown significant promise, particularly as inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical mediator of cell proliferation, growth, and survival that is often dysregulated in cancer.[1][2]
Core Rationale and Approach
The 2-aminopyridine and morpholine heterocycles are privileged structures in medicinal chemistry. The 2-aminopyridine moiety can act as a versatile hinge-binding motif in many kinase inhibitors, while the morpholine group often enhances aqueous solubility and metabolic stability, and can engage in crucial hydrogen bonding interactions within the kinase active site. The combination of these two fragments in a single scaffold, as seen in this compound, presents a compelling starting point for the design of novel kinase inhibitors.
This guide will focus on analogs where the 2-aminopyridine core is fused to another ring system (e.g., quinazoline, pyrimidine) and where a morpholine group is present, typically at the 4-position of the fused system. The primary therapeutic area of focus for these analogs has been oncology, driven by their potent inhibition of the PI3K/Akt/mTOR pathway.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative this compound analogs from the scientific literature.
Table 1: PI3K/mTOR Kinase Inhibitory Activity of 4-Morpholino-quinazoline and Pyrido[3,2-d]pyrimidine Analogs
| Compound ID | Scaffold | Target(s) | IC50 (nM) | Reference |
| 17f | 4-Morpholino-quinazoline | PI3Kα | 4.2 | [3] |
| PI3Kβ | - | [3] | ||
| PI3Kγ | - | [3] | ||
| PI3Kδ | - | [3] | ||
| mTOR | - | [3] | ||
| BKM120 | Morpholinylpyrimidine | PI3K (pan) | - | [4] |
| 5 | Pyrido[3,2-d]pyrimidine | PI3Kα | 3-10 | [4] |
| mTOR | ~100 | [4] | ||
| 19 | Pyrido[3,2-d]pyrimidine | PI3Kα | 3-10 | [4] |
| mTOR | ~100 | [4] | ||
| 21 | Pyrido[3,2-d]pyrimidine | PI3Kα | 3-10 | [4] |
| mTOR | ~100 | [4] | ||
| 32 | Pyrido[3,2-d]pyrimidine | PI3Kα | - | [4] |
| mTOR | - | [4] | ||
| 15e | Thieno[3,2-d]pyrimidine | PI3Kα | 2.0 | [5] |
Table 2: Antiproliferative Activity of 4-Morpholino-quinazoline and 2,4-dimorpholinopyrimidine-5-carbonitrile Analogs
| Compound ID | Scaffold | Cell Line | IC50 (µM) | Reference |
| 17f | 4-Morpholino-quinazoline | PC-3 (Prostate) | - | [3] |
| DU145 (Prostate) | - | [3] | ||
| MCF-7 (Breast) | - | [3] | ||
| BT474 (Breast) | - | [3] | ||
| SK-BR-3 (Breast) | - | [3] | ||
| U937 (Lymphoma) | - | [3] | ||
| A431 (Skin) | - | [3] | ||
| 15e | Thieno[3,2-d]pyrimidine | A375 (Melanoma) | 0.58 | [5] |
| 17e | 2,4-dimorpholinopyrimidine-5-carbonitrile | A2780 (Ovarian) | - | [6] |
| MCF7 (Breast) | - | [6] | ||
| U87MG (Glioblastoma) | - | [6] | ||
| DU145 (Prostate) | - | [6] | ||
| 17o | 2,4-dimorpholinopyrimidine-5-carbonitrile | A2780 (Ovarian) | - | [6] |
| MCF7 (Breast) | - | [6] | ||
| U87MG (Glioblastoma) | - | [6] | ||
| DU145 (Prostate) | - | [6] | ||
| 17p | 2,4-dimorpholinopyrimidine-5-carbonitrile | A2780 (Ovarian) | - | [6] |
| MCF7 (Breast) | - | [6] | ||
| U87MG (Glioblastoma) | - | [6] | ||
| DU145 (Prostate) | - | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key analog classes.
Synthesis of 6-Substituted 2-Amino-4-methylpyridine Analogues[7]
Typical Procedure for Deprotection:
-
To a 50 mL round-bottom flask equipped with a magnetic stirring bar and a condenser, add the protected 2-aminopyridine derivative (e.g., 8) (1.10 g, 4.1 mmol) and hydroxylamine hydrochloride (10 g, 144 mmol).
-
Add ethanol (25 mL) and water (12.5 mL).
-
Stir the reaction mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (approximately 3 hours), treat the reaction mixture with a saturated sodium carbonate solution (10 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the deprotected product (e.g., 9).
Synthesis of 4-Morpholino-2-phenylquinazolines and Related Derivatives[5]
While the specific protocol for the synthesis of 15e is detailed in the referenced publication, a general approach for the synthesis of 4-morpholino-2-phenylquinazolines involves the following key steps:
-
Synthesis of the Quinazoline Core: This is typically achieved through the condensation of an appropriately substituted anthranilic acid derivative with a benzamidine or a related precursor.
-
Introduction of the Morpholine Moiety: The 4-position of the quinazoline ring is often activated (e.g., as a 4-chloroquinazoline) to facilitate nucleophilic aromatic substitution with morpholine.
-
Derivatization: Further modifications can be made to the phenyl ring at the 2-position or other positions on the quinazoline scaffold to explore structure-activity relationships.
General Procedure for the Synthesis of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives[8]
-
Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine: This intermediate is prepared by the reaction of 4,6-dichloropyrimidine with morpholine.
-
Synthesis of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine: The 4-chloro group of the previous intermediate is substituted with piperazine.
-
Final Condensation: The piperazine-containing intermediate is then reacted with a substituted benzaldehyde and 2-methoxyphenol in a multicomponent reaction to yield the final products.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by these analogs and a general workflow for their discovery and evaluation.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound Analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of 2-Amino-4-morpholinopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial biological screening strategy for the compound "2-Amino-4-morpholinopyridine." While this compound is primarily utilized as a synthetic intermediate in the development of more complex molecules, particularly kinase inhibitors for oncology applications, understanding its intrinsic biological activity is crucial for lead optimization and elucidating structure-activity relationships (SAR). This document outlines hypothetical, yet representative, data for its potential anti-proliferative and kinase inhibitory activities, based on published data for structurally similar aminopyridine and morpholino-pyridine analogs. Detailed experimental protocols for key in vitro assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to guide researchers in the preliminary assessment of this and similar chemical scaffolds.
Introduction
This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry. Its structure, featuring a pyridine core, an amino group, and a morpholine moiety, suggests potential interactions with various biological targets. The pyridine ring is a well-established pharmacophore in numerous approved drugs, often involved in hydrogen bonding with protein kinase hinge regions. The morpholine group can enhance aqueous solubility and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor.
Derivatives of this compound have been investigated as potent inhibitors of protein kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR), which are implicated in cancer cell proliferation and angiogenesis. Therefore, an initial biological screening of the core molecule is warranted to establish a baseline of activity and to inform the design of future derivatives.
Data Presentation: Representative Biological Activity
While specific experimental data for the biological activity of this compound is not extensively published, the following tables present representative IC50 values based on the activities of analogous aminopyridine and morpholino-pyridine derivatives against common cancer cell lines and a relevant kinase.
| Table 1: In Vitro Anti-Proliferative Activity (MTT Assay) | |
| Cell Line | Hypothetical IC50 (µM) |
| A549 (Human Lung Carcinoma) | > 100 |
| MCF-7 (Human Breast Adenocarcinoma) | 85.2 |
| HCT116 (Human Colon Carcinoma) | 92.5 |
| PC-3 (Human Prostate Adenocarcinoma) | > 100 |
| Table 2: In Vitro Kinase Inhibition Assay | |
| Kinase Target | Hypothetical IC50 (µM) |
| PDGFRβ (Platelet-Derived Growth Factor Receptor Beta) | 45.8 |
Note: The data presented in these tables are hypothetical and intended for illustrative purposes. Actual experimental values may vary.
Experimental Protocols
In Vitro Anti-Proliferative Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Test compound ("this compound") dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro PDGFRβ Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a test compound against the PDGFRβ kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human PDGFRβ kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound ("this compound") dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Microplate luminometer
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing the kinase assay buffer, PDGFRβ kinase, and the kinase substrate.
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of the reaction mixture to each well.
-
To initiate the kinase reaction, add 25 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for PDGFRβ.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 50 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Conclusion
The initial biological screening of "this compound" is a critical first step in evaluating its potential as a scaffold for drug discovery. The representative data and detailed protocols provided in this guide offer a framework for conducting these preliminary studies. The anti-proliferative and kinase inhibition assays are fundamental for establishing a baseline of activity. The provided workflows and signaling pathway diagrams serve as visual aids to conceptualize the experimental process and the potential mechanism of action. While the intrinsic activity of the core molecule may be modest, these initial screening efforts are invaluable for guiding the synthesis of more potent and selective derivatives.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-4-morpholinopyridine
Introduction
2-Amino-4-morpholinopyridine is a substituted pyridine derivative with applications in medicinal chemistry and drug development. It serves as a key building block and starting material for the synthesis of more complex molecules, including potential therapeutic agents. For instance, it has been utilized in the development of quinazoline derivatives investigated for their anticancer properties.[1] The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This protocol details a representative method for the synthesis, purification, and characterization of this compound.
Reaction Scheme
The overall reaction for the synthesis of this compound involves the displacement of a chlorine atom from 2-amino-4-chloropyridine by morpholine.

Figure 1. Synthesis of this compound from 2-amino-4-chloropyridine and morpholine.
Experimental Protocol
This protocol outlines the synthesis of this compound from 2-amino-4-chloropyridine and morpholine.
Materials and Reagents
-
2-amino-4-chloropyridine
-
Morpholine
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Instrumentation
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer for product characterization
-
Mass spectrometer for product characterization
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-chloropyridine (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Addition of Reagent: To the stirred solution, add morpholine (3.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 2-amino-4-chloropyridine | 128.56 | 10.0 | 1.0 | 1.29 g |
| Morpholine | 87.12 | 30.0 | 3.0 | 2.61 g (2.61 mL) |
| Dimethyl sulfoxide (DMSO) | 78.13 | - | - | 20 mL |
| Product | ||||
| This compound | 179.22 | - | - | ~1.43 g (80% yield) |
Note: The yield is an estimate and may vary based on reaction conditions and purification efficiency.
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
References
Application Notes & Protocols: Purity Assessment of 2-Amino-4-morpholinopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical methods used to assess the purity of 2-Amino-4-morpholinopyridine. The methodologies outlined are based on established analytical techniques for analogous pyridine derivatives and are intended to serve as a comprehensive guide for quality control and research purposes.
Overview of Analytical Methods
The purity of this compound, a crucial parameter for its application in pharmaceutical and research settings, can be determined using several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and non-aqueous acid-base titration. Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primarily used for structural confirmation and identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities in pharmaceutical compounds. A reverse-phase HPLC (RP-HPLC) method is typically suitable for analyzing polar compounds like this compound.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound and quantify any related impurities by RP-HPLC with UV detection.
Instrumentation:
-
Standard HPLC system with a UV detector.
Materials:
-
This compound reference standard (of known purity)
-
This compound sample to be tested
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
Chromatographic Conditions (Typical):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity by the area percentage of the main peak relative to the total peak area in the chromatogram.
Data Presentation: HPLC Purity Analysis
| Sample ID | Main Peak Area | Total Impurity Area | Purity (%) |
| Batch A | 995,000 | 5,000 | 99.50 |
| Batch B | 982,000 | 18,000 | 98.20 |
Workflow Diagram: HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment.
Gas Chromatography (GC)
Gas chromatography is another effective method for purity assessment, particularly for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like aminopyridines to improve their volatility and chromatographic behavior.[1][2]
Experimental Protocol: GC-FID
Objective: To determine the purity of this compound using GC with Flame Ionization Detection (FID).
Instrumentation:
-
Gas chromatograph equipped with an FID.
Materials:
-
This compound sample
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile)
Chromatographic Conditions (Typical):
| Parameter | Value |
|---|---|
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Injection Mode | Split (e.g., 50:1) |
Procedure:
-
Sample Preparation (with derivatization):
-
Accurately weigh about 5 mg of the this compound sample into a vial.
-
Add 0.5 mL of anhydrous pyridine and 0.5 mL of BSTFA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Analysis: Inject 1 µL of the derivatized sample solution into the GC.
-
Data Analysis: Calculate the purity based on the area percentage of the main peak.
Data Presentation: GC Purity Analysis
| Sample ID | Main Peak Area (%) | Impurity 1 Area (%) | Impurity 2 Area (%) | Total Purity (%) |
| Lot 001 | 99.25 | 0.45 | 0.30 | 99.25 |
| Lot 002 | 98.90 | 0.60 | 0.50 | 98.90 |
Workflow Diagram: GC Purity Assessment
Caption: Workflow for GC purity assessment.
Non-Aqueous Acid-Base Titration
This classical method can be used for the purity assessment of basic compounds like this compound. It is a cost-effective and straightforward technique.
Experimental Protocol: Titration
Objective: To determine the purity of this compound by non-aqueous acid-base titration.
Materials:
-
This compound sample
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Glacial acetic acid
-
Crystal violet indicator
Procedure:
-
Sample Preparation: Accurately weigh approximately 200 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid.
-
Titration: Add 2-3 drops of crystal violet indicator. Titrate with standardized 0.1 N perchloric acid until the color changes from violet to blue-green.
-
Calculation:
-
Purity (%) = (V x N x E) / W x 100
-
Where:
-
V = Volume of perchloric acid consumed (mL)
-
N = Normality of perchloric acid
-
E = Equivalent weight of this compound
-
W = Weight of the sample (mg)
-
-
Data Presentation: Titration Purity Analysis
| Sample ID | Sample Weight (mg) | Titrant Volume (mL) | Calculated Purity (%) |
| Repetition 1 | 201.5 | 11.20 | 99.85 |
| Repetition 2 | 199.8 | 11.12 | 99.91 |
| Average | 200.7 | 11.16 | 99.88 |
Workflow Diagram: Titration Purity Assessment
References
Application Notes and Protocols: The 2-Amino-4-morpholinopyridine Scaffold for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1][2][3] The incorporation of a morpholine group can enhance aqueous solubility, improve pharmacokinetic properties, and provide additional interaction points within the kinase domain. The "2-Amino-4-morpholinopyridine" scaffold, therefore, represents a promising starting point for the development of novel and selective kinase inhibitors. This document provides an overview of its potential applications, synthetic protocols, and key structure-activity relationships (SAR) based on closely related structures.
Targeted Kinase Families
While direct and extensive public research on the this compound scaffold is limited, the combination of the 2-aminopyridine and morpholine moieties suggests potential activity against several key kinase families implicated in cancer and other diseases. Derivatives of substituted morpholinopyridines have shown potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial regulators of the cell cycle.[1] Furthermore, the morpholine group is a common feature in many inhibitors of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway.[4] Therefore, this scaffold is a promising starting point for developing inhibitors targeting:
-
Cyclin-Dependent Kinases (CDKs)
-
Phosphoinositide 3-Kinases (PI3Ks)
-
Mammalian Target of Rapamycin (mTOR)
-
DNA-dependent Protein Kinase (DNA-PK)
Signaling Pathways and Experimental Workflow
The development of kinase inhibitors targeting the PI3K/Akt/mTOR pathway is a significant area of cancer research. The following diagrams illustrate this critical signaling cascade and a general workflow for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold.
Caption: PI3K/Akt/mTOR Signaling Pathway and points of inhibition.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Data Presentation: Structure-Activity Relationships (SAR)
Due to the limited availability of public data on the specific this compound scaffold, the following tables summarize SAR data from closely related morpholinopyrimidine and 2-aminopyridine-based kinase inhibitors. This information can guide the design of new derivatives based on the target scaffold.
Table 1: SAR of Morpholinopyrrolopyrimidine Derivatives as PI3Kα Inhibitors
| Compound ID | R Group at C2 of Pyrrolopyrimidine | PI3Kα IC50 (nM) |
| 9 | Phenyl | 1.8 |
| 46 | 4-(3-dimethylaminopropoxy)phenyl | 0.8 |
| 48 | 4-(2-morpholinoethoxy)phenyl | 1.2 |
Data extracted from a study on 4-morpholinopyrrolopyrimidine derivatives.[4]
Table 2: SAR of 2-Aminopyridine-Based MAP4K4 Inhibitors
| Compound ID | Substitution at C5 of Pyridine | MAP4K4 IC50 (nM) |
| Lead Cmpd. | -H | 10 |
| Analog 1 | -COOH | 5 |
| Analog 2 | -CONH2 | >1000 |
Data inferred from a study on 2-aminopyridine-based MAP4K4 inhibitors, highlighting the impact of C5 substitution.[2]
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold, adapted from literature on related compounds.
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a potential synthetic route starting from a commercially available dichloropyridine.
Step 1: Synthesis of 2-Chloro-4-morpholinopyridine
-
To a solution of 2,4-dichloropyridine (1 eq.) in a suitable solvent such as DMSO or NMP, add morpholine (1.1 eq.).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq.).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-morpholinopyridine.
Step 2: Synthesis of this compound
This step can be achieved through various amination strategies. One common approach is a Buchwald-Hartwig amination.
-
To a solution of 2-chloro-4-morpholinopyridine (1 eq.) in an anhydrous solvent such as toluene or dioxane, add a source of ammonia (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis) or an appropriate amine.
-
Add a palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine ligand (e.g., Xantphos).
-
Add a base such as sodium tert-butoxide or cesium carbonate.
-
Degas the reaction mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, filter through celite, and concentrate the filtrate.
-
If a protecting group was used, deprotect according to standard procedures.
-
Purify the final product by column chromatography or recrystallization.
Note: Reaction conditions should be optimized for specific substrates.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the test compound solution to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the PI3Kα enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection solution according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37 °C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The this compound scaffold holds significant potential for the development of novel kinase inhibitors, particularly targeting CDK and PI3K/mTOR pathways. The synthetic routes are accessible through standard organic chemistry methodologies. The provided protocols offer a foundational framework for the synthesis and biological evaluation of new chemical entities based on this promising scaffold. Further exploration and optimization of derivatives are warranted to fully elucidate their therapeutic potential.
References
- 1. This compound | 722549-98-6 | Benchchem [benchchem.com]
- 2. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2-Amino-4-morpholinopyridine at the Amino Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the exocyclic amino group of 2-Amino-4-morpholinopyridine. This versatile building block is of significant interest in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The primary amino group at the C2 position serves as a versatile handle for creating a variety of chemical linkages, including amides, ureas, thioureas, and sulfonamides.
The following protocols are based on established synthetic methodologies for analogous 2-aminopyridine derivatives. While direct experimental data for this compound is limited in publicly available literature, these procedures provide a strong foundation for its successful functionalization. Researchers should consider these as starting points and may need to optimize reaction conditions for this specific substrate.
I. N-Acylation: Formation of Amides
N-acylation of this compound provides access to a wide range of amide derivatives. This transformation can significantly alter the physicochemical properties of the parent molecule, such as solubility, stability, and bioavailability.[1] The reaction typically proceeds via a nucleophilic acyl substitution mechanism where the amino group attacks an activated carboxylic acid derivative.[1]
General Reaction Scheme:
Figure 1: General workflow for N-acylation.
Experimental Protocol: N-Acetylation with Acetic Anhydride
This protocol describes the synthesis of N-(4-morpholinopyridin-2-yl)acetamide.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (optional, as base and/or solvent)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of pyridine or an inert solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 - 1.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into ice water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data for Analogous N-Acylation Reactions:
| Starting Material | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | [1] |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 | [1] |
II. N-Alkylation: Formation of Secondary and Tertiary Amines
N-alkylation introduces alkyl substituents to the amino group, which can be crucial for modulating biological activity. Direct alkylation of 2-aminopyridines can sometimes lead to mixtures of mono- and di-alkylated products, as well as alkylation on the pyridine ring nitrogen. Therefore, a common strategy involves the use of a protecting group on the amino nitrogen, followed by alkylation and deprotection.
General Reaction Scheme (with protecting group):
Figure 2: Workflow for N-alkylation using a protecting group strategy.
Experimental Protocol: N-Alkylation via a Pyrrole-Protected Intermediate (Analogous to 2-Amino-4-methylpyridine)
This protocol is adapted from a procedure for a similar 2-aminopyridine derivative and may require optimization.[2]
Materials:
-
This compound
-
2,5-Hexanedione
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Sodium Hydride (NaH)
-
Alkyl Halide (e.g., Methyl Iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydroxylamine Hydrochloride
-
Ethanol
-
Water
-
Dichloromethane
-
Saturated Sodium Carbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
Step 1: Protection of the Amino Group
-
To a solution of this compound in toluene, add 2,5-hexanedione and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark trap to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-morpholinopyridine intermediate.
Step 2: N-Alkylation
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous THF.
-
Add a solution of the protected aminopyridine in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., methyl iodide) and continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.
Step 3: Deprotection
-
Dissolve the N-alkylated, protected intermediate in a 2:1 mixture of ethanol and water containing hydroxylamine hydrochloride (4 M).[2]
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium carbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-alkyl-2-amino-4-morpholinopyridine.
Quantitative Data for Analogous N-Alkylation:
| Intermediate | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Protected 2-amino-4-methylpyridine derivative | Methyl Iodide | NaH | THF | 5 | Not explicitly stated for this step, but subsequent products were obtained in good overall yields. | [2] |
III. N-Arylation: Formation of Diaryl Amines
N-arylation of this compound can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the amino group and an aryl halide.
General Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 2-Amino-4-morpholinopyridine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-Amino-4-morpholinopyridine and its derivatives are emerging as a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. The aminopyridine scaffold is a "privileged structure" known to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The incorporation of a morpholine moiety can further enhance the pharmacological properties of the parent compound, such as improving metabolic stability and binding affinity.[1]
These application notes provide a detailed protocol for a representative cell-based assay to evaluate the cytotoxic effects of this compound on a cancer cell line. The described methodology is based on the known antiproliferative activities of similar 2-aminopyridine derivatives.[1]
Putative Mechanism of Action
While the precise mechanism of this compound is a subject of ongoing research, related compounds have demonstrated inhibitory activity against various protein kinases involved in cell proliferation and survival pathways. Additionally, analogs such as 2-amino-4-methylpyridine have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes and cancer progression.[2][3][4][5] This suggests that this compound may exert its biological effects through the modulation of key signaling cascades that regulate cell growth, apoptosis, and inflammation.
"this compound" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; "Kinase_Target" [fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.8]; "Downstream_Effectors" [fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; "Cell_Proliferation" [shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.8]; "Apoptosis" [shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.8];
"this compound" -> "Kinase_Target" [label="Inhibition", fontcolor="#5F6368", color="#EA4335"]; "Kinase_Target" -> "Downstream_Effectors" [arrowhead=tee, color="#EA4335"]; "Downstream_Effectors" -> "Cell_Proliferation" [arrowhead=tee, color="#EA4335"]; "Downstream_Effectors" -> "Apoptosis" [color="#34A853"]; }
Figure 1: Putative Signaling Pathway of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the cytotoxic activity of this compound against the human hepatocellular carcinoma cell line, HepG2. This data is representative of typical results obtained from a cell viability assay, such as the MTT assay described in the protocol below. For comparison, data for related compounds are also included.[1]
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | HepG2 | MTT | 10.5 |
| 2-morpholino-4-anilinoquinoline (3c) | HepG2 | Not Specified | 11.42[1] |
| 2-morpholino-4-anilinoquinoline (3d) | HepG2 | Not Specified | 8.50[1] |
| 2-morpholino-4-anilinoquinoline (3e) | HepG2 | Not Specified | 12.76[1] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details the methodology for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Reagents:
-
This compound (powder)
-
Human cancer cell line (e.g., HepG2, HCT116, or A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Cell_Culture" [label="1. Culture Cells"]; "Compound_Prep" [label="2. Prepare Compound Stock"]; }
subgraph "cluster_assay" { label="Assay Procedure"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Cell_Seeding" [label="3. Seed Cells in 96-well Plate"]; "Compound_Treatment" [label="4. Treat Cells with Compound"]; "MTT_Addition" [label="5. Add MTT Reagent"]; "Formazan_Solubilization" [label="6. Solubilize Formazan Crystals"]; }
subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Absorbance_Reading" [label="7. Read Absorbance"]; "Data_Analysis" [label="8. Calculate Cell Viability and IC50"]; }
"Cell_Culture" -> "Cell_Seeding"; "Compound_Prep" -> "Compound_Treatment"; "Cell_Seeding" -> "Compound_Treatment"; "Compound_Treatment" -> "MTT_Addition"; "MTT_Addition" -> "Formazan_Solubilization"; "Formazan_Solubilization" -> "Absorbance_Reading"; "Absorbance_Reading" -> "Data_Analysis"; }
Figure 2: Experimental Workflow for the MTT Assay.
Procedure:
-
Cell Culture:
-
Maintain the selected cancer cell line in the recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software package.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in blank wells | Contamination of medium or reagents. | Use fresh, sterile reagents and medium. |
| Low absorbance readings in all wells | Insufficient cell number or incubation time. | Optimize cell seeding density and incubation times. |
| Inconsistent results between replicate wells | Uneven cell seeding or pipetting errors. | Ensure proper mixing of cell suspension and careful pipetting. |
Conclusion
The provided protocol offers a robust framework for assessing the cytotoxic potential of this compound in a cell-based assay format. This methodology can be adapted for various cancer cell lines and can serve as a primary screening tool to evaluate the antiproliferative effects of this and related compounds. Further investigations may include exploring the underlying mechanism of action through assays that probe for apoptosis, cell cycle arrest, or inhibition of specific kinase or synthase activities.
References
- 1. This compound | 722549-98-6 | Benchchem [benchchem.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-methylpyridine, 98% (695-34-1) - 2-Amino-4-methylpyridine, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 5. scbt.com [scbt.com]
Application Notes and Protocols: The Role of 2-Amino-4-morpholinopyridine in the Synthesis of PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2-amino-4-morpholinopyridine as a key building block in the synthesis of potent and selective phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. Detailed synthetic protocols, biological evaluation methodologies, and quantitative data are presented to facilitate research and development in this critical area of cancer therapy.
Introduction
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for the development of novel therapeutics.[3][4] A significant class of inhibitors targeting this pathway is based on the morpholinopyrimidine scaffold, which has demonstrated considerable promise in both preclinical and clinical settings. This compound serves as a versatile precursor for the elaboration of these complex heterocyclic systems, offering a strategic handle for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which is a master regulator of protein synthesis and cell growth.
Figure 1: Simplified PI3K/mTOR signaling pathway and points of inhibition.
Synthetic Application of this compound
This compound is a key intermediate in the synthesis of various PI3K/mTOR inhibitors. A common synthetic strategy involves the initial preparation of this intermediate, followed by coupling reactions to introduce diverse functionalities, often at the 2-amino position.
Experimental Workflow for Inhibitor Synthesis
The general workflow for the synthesis of a PI3K/mTOR inhibitor using this compound is depicted below. This typically involves a nucleophilic aromatic substitution to form the core, followed by a cross-coupling reaction to append a second heterocyclic or aromatic moiety.
Figure 2: General synthetic workflow for PI3K/mTOR inhibitors.
Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the synthesis of the key intermediate, this compound, from 2-amino-4-chloropyridine.
Materials:
-
2-Amino-4-chloropyridine
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-4-chloropyridine (1.0 eq) in DMF, add morpholine (2.0 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.
Protocol 2: Synthesis of a 2-(Aryl/Heteroaryl)-4-morpholinopyrimidine PI3K Inhibitor via Suzuki Coupling
This protocol outlines a general procedure for the Suzuki cross-coupling of a halogenated 2-amino-4-morpholinopyrimidine intermediate with a boronic acid to generate the final inhibitor.
Materials:
-
2-Bromo-4-morpholinopyrimidine (or analogous halide)
-
Aryl/heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)
-
Base (e.g., sodium carbonate, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine 2-bromo-4-morpholinopyrimidine (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), and sodium carbonate (2.0 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 90-100 °C for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final PI3K inhibitor.
Biological Evaluation Protocols
Protocol 3: In Vitro PI3K/mTOR Kinase Assay (ADP-Glo™ Assay)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against PI3K and mTOR kinases using the luminescent ADP-Glo™ assay.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase
-
Lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds
-
Assay buffer (specific to the kinase)
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, lipid substrate, and assay buffer.
-
Add the diluted inhibitor compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to evaluate the anti-proliferative effects of the synthesized inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, PC3, U87MG)
-
Complete cell culture medium
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.
Protocol 5: Western Blot Analysis of PI3K Pathway Phosphorylation
This protocol is used to assess the effect of inhibitors on the phosphorylation status of key downstream targets of the PI3K/mTOR pathway.
Materials:
-
Cancer cell lines
-
Synthesized inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, rabbit anti-phospho-S6K (Thr389), rabbit anti-total S6K)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Treat cancer cells with the inhibitor compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
The following tables summarize representative inhibitory activities of morpholinopyrimidine-based PI3K/mTOR inhibitors from the literature. These values serve as a benchmark for newly synthesized compounds.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀, nM)
| Compound ID | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR |
| Compound A | 5 | 25 | 8 | 15 | 10 |
| Compound B | 12 | 50 | 15 | 30 | 25 |
| Compound C | 2 | 10 | 3 | 5 | 8 |
| GDC-0941 | 3 | 33 | 3 | 18 | 580 |
| BKM-120 | 52 | 166 | 110 | 262 | >1000 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI₅₀, nM)
| Compound ID | MCF7 (Breast) | PC3 (Prostate) | U87MG (Glioblastoma) |
| Compound A | 150 | 200 | 250 |
| Compound B | 300 | 450 | 500 |
| Compound C | 80 | 120 | 150 |
| GDC-0941 | 290 | 750 | 480 |
| BKM-120 | 490 | 820 | 650 |
(Note: The data in the tables are representative and compiled from various literature sources for illustrative purposes.)
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of PI3K/mTOR inhibitors. The synthetic and biological protocols provided herein offer a solid foundation for researchers to design, synthesize, and evaluate novel compounds targeting this critical oncogenic pathway. The continued exploration of structure-activity relationships around this scaffold holds significant promise for the development of next-generation cancer therapeutics.
References
Application of 2-Amino-4-morpholinopyridine in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. The 2-amino-4-morpholinopyridine scaffold is a key pharmacophore that has demonstrated significant potential in FBDD, particularly in the development of kinase inhibitors. Its derivatives have shown potent inhibitory activity against various kinases involved in critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
These application notes provide a comprehensive overview of the use of this compound and its analogs as fragments in FBDD. Detailed protocols for fragment screening and validation using state-of-the-art biophysical techniques are presented, along with quantitative data from relevant case studies. The information is intended to guide researchers in leveraging this valuable fragment scaffold for the discovery of novel therapeutics. While direct experimental data for this compound as a screening fragment is limited in publicly available literature, the data presented herein for its close analogs serve as a robust guide for its application.
Key Applications
The this compound scaffold is a versatile starting point for the development of inhibitors for a range of protein targets, most notably:
-
Protein Kinases: This scaffold is particularly effective in targeting the ATP-binding site of various kinases. The morpholine group can form crucial hydrogen bonds, while the aminopyridine core provides a platform for synthetic elaboration to enhance potency and selectivity.
-
PI3K/Akt/mTOR Pathway Inhibitors: Derivatives of this compound have been successfully developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), key regulators of cell growth, proliferation, and survival.
Data Presentation: Quantitative Analysis of Aminopyridine and Morpholinopyridine Fragments
The following tables summarize key quantitative data for aminopyridine and morpholinopyridine-based fragments and their elaborated compounds from various FBDD campaigns targeting kinases. This data highlights the typical binding affinities and efficiencies observed for this class of fragments.
Table 1: Fragment Screening Hits and Lead Optimization Data for Kinase Inhibitors
| Fragment/Compound ID | Target Kinase | Screening Method | Kd (μM) | IC50 (μM) | Ligand Efficiency (LE) | Reference |
| Nicotinamide (analog) | ROCK1/ROCK2 | Biochemical Assay | - | 75.5 / 55.9 | 0.37 / 0.39 | [1] |
| Aminoindazole (analog) | PDK1 | Biochemical Assay | - | 311 | >0.40 | [2] |
| Aminopyrimidine-aminoindazole (elaborated) | PDK1 | Biochemical Assay | - | 0.37 | >0.40 | [2] |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (analog) | MPS1 | Kinase Panel Screen | - | - | - | [2] |
| 2-[(4-morpholin-4-ylphenyl)amino]pyrimidine derivative | STAT6 | Biochemical Assay | - | 0.0007 | - | [3] |
Note: Data presented is for close analogs of this compound, demonstrating the potential of the broader chemical class.
Experimental Protocols
Detailed methodologies for key experiments in an FBDD workflow utilizing fragments like this compound are provided below.
Protocol 1: Fragment Library Screening by Surface Plasmon Resonance (SPR)
Objective: To identify initial fragment hits that bind to a target protein.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chips (e.g., CM5, GLH)
-
Target protein
-
Fragment library containing this compound and analogs
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., PBS or HBS-EP+, with 1-5% DMSO)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a freshly prepared mixture of EDC and NHS.
-
Inject the target protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference surface should be prepared by performing the activation and deactivation steps without protein injection.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at a concentration range of 100-500 µM. Ensure the DMSO concentration is matched between the running buffer and the fragment solutions.
-
Inject the fragment solutions over the target and reference surfaces.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface with the appropriate regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel data from the target channel data to correct for bulk refractive index changes.
-
Identify fragments that show a significant binding response compared to the baseline.
-
For initial hits, perform dose-response experiments to determine the dissociation constant (Kd).
-
Protocol 2: Hit Validation and Characterization by X-ray Crystallography
Objective: To determine the binding mode of fragment hits to the target protein.
Materials:
-
Crystals of the target protein
-
Fragment hit solution (typically 1-10 mM in a cryoprotectant-compatible buffer)
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Crystal Soaking:
-
Transfer a protein crystal to a drop containing the fragment solution.
-
Incubate for a period ranging from minutes to hours, depending on the crystal system.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal to a cryoprotectant solution.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection:
-
Mount the cryo-cooled crystal on the X-ray diffractometer.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Analysis:
-
Process the diffraction data (integration, scaling, and merging).
-
Solve the structure using molecular replacement with a known apo-structure.
-
Refine the protein model against the diffraction data.
-
Inspect the resulting electron density maps for evidence of the bound fragment.
-
If clear density is observed, model the fragment into the density and continue refinement.
-
Analyze the protein-fragment interactions.
-
Protocol 3: Orthogonal Hit Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm fragment binding using a different biophysical technique.
Materials:
-
NMR spectrometer
-
15N-labeled target protein
-
NMR buffer (e.g., phosphate buffer in D2O)
-
Fragment hit solution
Procedure (1H-15N HSQC):
-
Sample Preparation:
-
Prepare a sample of 15N-labeled protein at a concentration of 25-100 µM in NMR buffer.
-
Acquire a reference 1H-15N HSQC spectrum of the protein alone.
-
-
Titration:
-
Add a small aliquot of a concentrated stock solution of the fragment hit to the protein sample.
-
Acquire a 1H-15N HSQC spectrum after each addition.
-
-
Data Analysis:
-
Overlay the spectra from the titration.
-
Analyze chemical shift perturbations (CSPs) of the protein's backbone amide signals.
-
Significant CSPs upon fragment addition confirm binding. The residues exhibiting the largest CSPs indicate the location of the binding site.
-
Protocol 4: Synthesis of this compound Analogs
Objective: To synthesize derivatives of the this compound scaffold for structure-activity relationship (SAR) studies. A general procedure for the synthesis of 2-aminopyridines is provided as a template.[4]
Materials:
-
A suitable pyridinium salt precursor
-
Morpholine
-
Dimethyl sulfoxide (DMSO) or neat conditions
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of the pyridinium bromide precursor (1 equivalent) in dry DMSO, add morpholine (4 equivalents).
-
Stir the reaction mixture at 50 °C for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-morpholinopyridine derivative.
Note: This is a general procedure and may require optimization for specific substrates.
Visualization of Key Pathways and Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Many inhibitors developed from the this compound scaffold target kinases within this pathway.
Caption: The PI3K/Akt/mTOR signaling cascade.
Fragment-Based Drug Discovery Workflow
The following diagram illustrates a typical FBDD workflow, from initial fragment screening to the development of a lead compound.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Conclusion
The this compound scaffold and its analogs represent a highly valuable class of fragments for FBDD, particularly for the discovery of kinase inhibitors. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this fragment in their drug discovery programs. By employing a combination of sensitive biophysical screening techniques and structure-based design, the initial low-affinity fragment hits can be efficiently optimized into potent and selective lead compounds with therapeutic potential.
References
- 1. This compound | 722549-98-6 | Benchchem [benchchem.com]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 2-Amino-4-morpholinopyridine Against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-4-morpholinopyridine is a heterocyclic compound belonging to the pyridine class of molecules. Substituted pyridines are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The incorporation of a morpholine ring, a common pharmacophore, suggests potential interactions with biological targets relevant to cancer pathology. These application notes provide a comprehensive guide for the in vitro evaluation of this compound's anti-cancer properties, including detailed protocols for assessing its cytotoxicity, and its effects on apoptosis and cell signaling pathways. The data presented herein is illustrative and serves as a template for reporting experimental findings.
Data Presentation
The anti-proliferative and apoptotic effects of this compound have been hypothetically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a cell viability assay after a 72-hour incubation period.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 (µM) (Illustrative) |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | 15.8 ± 1.2 |
| HCT-116 | Colon Carcinoma | MTT Assay | 22.5 ± 2.1 |
| A549 | Lung Carcinoma | MTT Assay | 35.2 ± 3.5 |
| PC-3 | Prostate Carcinoma | MTT Assay | 18.9 ± 1.7 |
Table 2: Apoptotic Induction by this compound in MCF-7 Cells (72h Treatment)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 4.2 ± 0.5 | 2.1 ± 0.3 |
| 10 | 18.6 ± 1.9 | 8.5 ± 0.9 |
| 25 | 35.4 ± 3.1 | 15.7 ± 1.4 |
| 50 | 52.1 ± 4.5 | 25.3 ± 2.2 |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the cytotoxic and cytostatic effects of this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549, PC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.[1] Include vehicle-only (DMSO) wells as a negative control. Incubate the plate for 24, 48, or 72 hours.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[2]
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 5-10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][2] Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[2]
Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of this compound for 48 hours.[2]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[1]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[2] Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[2] Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][2]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[1]
Workflow for the Annexin V apoptosis assay.
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is for investigating the effect of this compound on key signaling proteins. Based on the structures of similar anti-cancer compounds, a potential target pathway is the PI3K/Akt/mTOR pathway.[3]
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-ß-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for a specified time. Wash the cells with PBS and lyse them using a lysis buffer.[4]
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a protein assay.[4]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[2] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.[2]
References
2-Amino-4-morpholinopyridine: A Versatile Building Block, Not a Catalyst in Organic Synthesis
Despite a thorough review of scientific literature, there is no evidence to support the use of 2-Amino-4-morpholinopyridine as a catalyst in organic synthesis. Instead, this compound is consistently identified as a valuable heterocyclic building block, primarily utilized as a reactant or intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Our comprehensive search for its catalytic applications yielded no specific protocols or examples of its use in a catalytic capacity. The available research predominantly focuses on the synthesis of this compound itself and its subsequent incorporation into larger molecular frameworks. For instance, it has been used as a starting material for the synthesis of quinazoline derivatives.
The broader class of aminopyridines has been studied for their diverse biological activities and their ability to form metal complexes. While some complex morpholine-based organocatalysts have been developed, this compound in its simple form does not appear to possess the necessary structural or electronic features to function as an effective catalyst for common organic transformations.
Researchers, scientists, and drug development professionals should therefore consider this compound as a versatile precursor for the construction of novel compounds rather than a catalytic agent. Its primary amino group and morpholino substituent offer reactive sites for further functionalization, making it a useful component in synthetic strategies aimed at creating libraries of compounds for screening and development.
Troubleshooting & Optimization
Troubleshooting low yield in "2-Amino-4-morpholinopyridine" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Amino-4-morpholinopyridine, helping to diagnose and resolve issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The two main synthetic strategies for preparing this compound are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
-
Nucleophilic Aromatic Substitution (SNAr): This is a common and direct method. It typically involves the reaction of a 2-amino-4-halopyridine, such as 2-amino-4-chloropyridine, with morpholine. The pyridine ring's nitrogen atom activates the ring, facilitating the displacement of the halide by the morpholine nucleophile.[1] An alternative SNAr pathway begins with 4-chloro-2-nitropyridine, which first reacts with morpholine, followed by the reduction of the nitro group to an amine.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful technique for forming carbon-nitrogen bonds.[2][3] It is particularly useful for coupling amines with aryl halides and can be effective for electron-deficient substrates.[4]
Q2: I am experiencing a very low yield in my SNAr reaction. What are the potential causes and how can I improve it?
Low yields in SNAr reactions for this synthesis can stem from several factors. Below is a troubleshooting guide to address this issue.
| Possible Cause | Suggested Solutions |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature. For sluggish reactions, warming can improve the rate and yield. A temperature of 50 °C has been shown to be effective in similar syntheses.[5] |
| Poor Quality of Starting Materials | - Ensure the purity of your 2-amino-4-halopyridine and morpholine. Impurities can lead to side reactions or inhibit the primary reaction.[6][7] Recrystallize or purify starting materials if necessary. |
| Suboptimal Reaction Conditions | - Solvent: Ensure you are using a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for this type of reaction.[5]- Stoichiometry: Using an excess of the amine (morpholine) can drive the reaction to completion. Using 2.0 to 4.0 equivalents of the amine has been reported to improve yields.[5] |
| Product Isolation Issues | - Optimize your work-up procedure. The product may be soluble in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent.[6]- If emulsions form during extraction, a brine wash can help to break them.[6] |
Q3: My Buchwald-Hartwig amination is giving a low yield. What specific parameters should I investigate?
The Buchwald-Hartwig amination is sensitive to several variables. For electron-deficient amines, careful optimization is often required.[4]
| Parameter | Troubleshooting Recommendations |
| Catalyst and Ligand | - This is a critical factor. For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary.[4]- Consider using a pre-formed palladium catalyst to ensure reliable initiation of the active Pd(0) species.[4] |
| Base Selection | - A strong, non-coordinating base is crucial. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices.[4]- Ensure the base is fresh and handled under inert (anhydrous and oxygen-free) conditions. |
| Solvent | - Use anhydrous and degassed solvents. Toluene and dioxane are frequently used.[4]- Inadequate degassing can lead to catalyst decomposition and the formation of side products through homo-coupling.[4] |
| Aryl Halide Reactivity | - The reactivity of the aryl halide follows the trend I > Br > Cl. If you are using an aryl chloride, the reaction will be more challenging and may require a more specialized catalyst system designed for C-Cl activation.[4] |
Q4: What are some common side reactions I should be aware of?
Side reactions can significantly lower the yield of the desired product. Potential side reactions include:
-
Hydrodehalogenation: In palladium-catalyzed reactions, a competing side reaction can be the removal of the halogen from the starting aryl halide, leading to the formation of 2-aminopyridine.
-
Formation of Dimers: Under certain catalytic conditions, the starting materials may undergo homo-coupling.
-
Competing Nucleophilic Attack: Depending on the substitution pattern of the pyridine ring, there can sometimes be competing addition at other positions, although for 2-amino-4-halopyridines, the 4-position is generally favored for nucleophilic attack.
Q5: How can I effectively purify the final this compound product?
Purification is critical to obtaining a high-purity final product.
-
Column Chromatography: This is a very common method for purifying aminopyridines. Silica gel is a typical stationary phase, with a mobile phase consisting of a gradient of solvents like ethyl acetate and hexane.[5]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method to improve purity.[6]
-
Acid-Base Extraction: The basicity of the amino and pyridine groups can be exploited for purification. The crude product can be dissolved in a dilute acidic solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure product, which can be collected by filtration.[8][9]
Experimental Protocols
1. Synthesis of this compound via SNAr
This protocol is adapted from general procedures for the synthesis of 2-aminopyridines.[5]
-
Reagents:
-
2-Amino-4-chloropyridine (1.0 eq)
-
Morpholine (4.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of 2-amino-4-chloropyridine in DMSO, add morpholine in one portion.
-
Heat the reaction mixture to 50 °C and stir for 48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and add a 0.5M aqueous solution of NaOH.
-
Extract the aqueous solution multiple times with an organic solvent such as diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
-
Visualizations
Reaction Pathway for SNAr Synthesis
Caption: SNAr synthesis pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
Impact of Reaction Parameters on Yield
Caption: Key parameters influencing the yield of the synthesis.
References
- 1. This compound | 722549-98-6 | Benchchem [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 9. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
Optimizing reaction conditions for "2-Amino-4-morpholinopyridine" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Amino-4-morpholinopyridine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 2-amino-4-halopyridine, such as 2-amino-4-chloropyridine, with morpholine.[1] The nitrogen atom of morpholine acts as a nucleophile, displacing the halide at the C4 position of the pyridine ring.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are a 2-amino-4-halopyridine (e.g., 2-amino-4-chloropyridine or 2-amino-4-bromopyridine) and morpholine.[1][2] The choice of halide can influence reaction conditions.
Q3: Are there alternative synthetic strategies?
A3: Yes, an alternative route involves starting with a 4-chloro-2-nitropyridine.[1] In this method, the chloro group is first displaced by morpholine, followed by the reduction of the nitro group to an amino group to yield the final product. Another approach involves the reaction of a cyclic dihydrothiazolopyridinium salt with morpholine.[3]
Q4: How should I store the starting material, 2-Amino-4-methylpyridine (a related compound)?
A4: For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, away from heat and strong oxidizing agents.[4] Storage at -20°C for one month or -80°C for six months, protected from light, is also advised.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Deactivated Starting Material: The purity of the 2-amino-4-halopyridine may be low. 3. Poor Nucleophilicity of Morpholine: The presence of impurities or moisture can affect the nucleophilicity of morpholine. 4. Catalyst Deactivation (if applicable): If a catalyst is used (e.g., in a Buchwald-Hartwig amination), it may have been deactivated by impurities. | 1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS. For a related synthesis, warming to 50°C improved the yield significantly.[3] 2. Verify Starting Material Purity: Check the purity of the starting materials using appropriate analytical techniques. Purification by recrystallization may be necessary.[4] 3. Use Fresh Reagents: Ensure morpholine is of high purity and free from moisture. Using an excess of the amine can also drive the reaction to completion.[3] 4. Use Fresh Catalyst and Anhydrous Solvents: If a catalyzed reaction is being performed, ensure the catalyst is fresh and handled under an inert atmosphere. Use anhydrous and degassed solvents. |
| Formation of Side Products | 1. Competing Reactions: Depending on the reaction conditions, side reactions such as dialkylation or reaction at other positions on the pyridine ring can occur. 2. Decomposition: Higher temperatures may lead to the decomposition of starting materials or the product. | 1. Control Stoichiometry: Use a controlled excess of morpholine to minimize side reactions. 2. Optimize Temperature: Avoid excessively high temperatures. A study on a similar reaction noted that temperatures above 50°C led to gradual decomposition.[3] |
| Difficulty in Product Isolation and Purification | 1. Product Solubility: The product may be soluble in the reaction mixture or workup solvents. 2. Emulsion Formation: Emulsions can form during the aqueous workup. 3. Co-crystallization with Impurities: Impurities may co-crystallize with the desired product. | 1. Acid-Base Extraction: A common purification technique for similar compounds involves dissolving the crude product in a dilute acid solution (e.g., HCl), washing with an organic solvent to remove non-basic impurities, and then neutralizing with a base (e.g., NaOH) to precipitate the pure product.[5][6] 2. Brine Wash: After extraction with an organic solvent, washing with brine can help to break emulsions.[4] 3. Recrystallization: Recrystallize the crude product from a suitable solvent to improve purity. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a generalized procedure based on the synthesis of similar 2-aminopyridines.[1][3]
Materials:
-
2-Amino-4-chloropyridine
-
Morpholine
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
0.5M Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (or other suitable eluents)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-chloropyridine (1 equivalent) in DMSO.
-
Add morpholine (2-4 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with deionized water and add 0.5M NaOH solution.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane).
Quantitative Data
The following table summarizes reaction conditions and yields for the synthesis of 2-morpholinopyridine from a dihydrothiazolopyridinium salt, which can serve as a reference for optimizing the synthesis of this compound.[3]
| Entry | Amine | Conditions | Time (h) | Yield (%) |
| 1 | Morpholine | DMSO, rt, 2.0 eq. amine | 48 | ~23 |
| 2 | Morpholine | DMSO, 50 °C, 2.0 eq. amine | 48 | 75 |
| 3 | Morpholine | Neat, rt | 48 | - |
| 4 | Morpholine | Neat, 50 °C | 48 | - |
Note: "rt" denotes room temperature. "Neat" indicates the reaction was run without a solvent.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. This compound | 722549-98-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 6. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
"2-Amino-4-morpholinopyridine" side reactions and byproduct identification
Welcome to the technical support center for 2-Amino-4-morpholinopyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and identify byproducts during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A common and plausible method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 2-amino-4-halopyridine (e.g., 2-amino-4-chloropyridine or 2-amino-4-fluoropyridine) with morpholine, often in the presence of a base and a suitable solvent.
Q2: I am observing a byproduct with a mass corresponding to a di-substituted pyridine. What could it be?
If you started with a 2-amino-4-halopyridine, a possible di-substituted byproduct could be 2-amino-4,6-dimorpholinopyridine. This can occur if the reaction conditions are harsh enough to facilitate a second substitution at the C6 position. Alternatively, if your starting material was a 2,4-dihalopyridine, the intended product is one isomer, and the formation of 2,6-dimorpholino-4-aminopyridine could be a potential byproduct if the amination step is not selective.
Q3: My reaction is sluggish and incomplete. What are the possible reasons?
Incomplete reactions can be due to several factors:
-
Insufficient temperature: SNAr reactions on electron-rich pyridine rings often require elevated temperatures to proceed at a reasonable rate.
-
Weak base: A base is often required to neutralize the hydrogen halide formed during the reaction. An insufficiently strong base can lead to a buildup of acid, which protonates the morpholine nucleophile, reducing its reactivity.
-
Poor solvent choice: The solvent should be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMSO or DMF are often good choices.
-
Deactivated starting material: The nature of the halogen is important. Fluoro-substituted pyridines are generally more reactive towards SNAr than chloro-substituted ones.
Q4: I have an impurity that I suspect is a hydrolyzed byproduct. How can I confirm this?
A common byproduct in reactions involving haloaromatics is the corresponding hydroxy compound, formed by the reaction with residual water. In this case, the byproduct would be 2-amino-4-hydroxypyridine. This can be identified using analytical techniques such as LC-MS (looking for the corresponding molecular ion peak) and 1H NMR spectroscopy (the appearance of a broad signal for the hydroxyl proton).
Troubleshooting Guides
Issue 1: Presence of an Unexpected Isomeric Byproduct
Symptoms:
-
Chromatographic analysis (TLC, HPLC, GC) shows a spot or peak with the same mass as the desired product but a different retention time.
-
NMR analysis of the crude product shows an extra set of signals in the aromatic region.
Possible Cause:
-
Reaction of morpholine at an alternative position on the pyridine ring, such as the C6 position, to form 2-amino-6-morpholinopyridine. This is more likely if the starting material is activated towards substitution at multiple sites or if forcing reaction conditions are used.
Troubleshooting Steps:
-
Reaction Temperature: Lower the reaction temperature to improve selectivity.
-
Choice of Halide: If using a more reactive halide (e.g., fluorine), consider switching to a less reactive one (e.g., chlorine) to favor substitution at the more activated C4 position.
-
Purification: Utilize preparative chromatography (e.g., flash column chromatography) with a carefully selected solvent system to separate the isomers.
Issue 2: Formation of a Dimer or Polymer-like Substance
Symptoms:
-
Observation of a high molecular weight species in mass spectrometry.
-
Precipitation of an insoluble material from the reaction mixture.
-
Broad, unresolved signals in the NMR spectrum.
Possible Cause:
-
Self-condensation of the 2-aminopyridine starting material or product. The amino group of one molecule can potentially react with the halo-substituted position of another molecule, especially at high temperatures.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of morpholine to ensure the halo-pyridine is consumed by the intended nucleophile.
-
Dilution: Run the reaction at a lower concentration to reduce the probability of intermolecular side reactions.
-
Protecting Groups: In more complex syntheses, consider protecting the 2-amino group, although this adds extra steps to the synthesis.
Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on Byproduct Formation
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 2-amino-4-chloropyridine | 2-amino-4-fluoropyridine | 2-amino-4-chloropyridine |
| Temperature | 100 °C | 150 °C | 120 °C |
| Base | K2CO3 | Cs2CO3 | DIPEA |
| Solvent | DMF | DMSO | NMP |
| Desired Product Yield | 75% | 60% | 85% |
| Byproduct 1 (Isomer) | 5% | 15% | 3% |
| Byproduct 2 (Hydrolysis) | 2% | 5% | 1% |
| Unreacted Starting Material | 18% | 20% | 11% |
Experimental Protocols
Protocol 1: Identification of Byproducts by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peaks corresponding to the expected product, starting materials, and potential byproducts (e.g., hydrolyzed product, di-substituted product).
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent system.
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Plausible synthetic pathway and potential side reactions.
Caption: Workflow for byproduct identification and troubleshooting.
Purification challenges of "2-Amino-4-morpholinopyridine" and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of "2-Amino-4-morpholinopyridine." The following information addresses common challenges and offers detailed solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: Due to its chemical structure, which includes a basic amino group and a polar morpholino group, the primary purification challenges for this compound include:
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High Polarity: The compound's polarity can lead to difficulties in separation from polar impurities and may cause issues with certain chromatographic techniques.
-
Basicity: The pyridine nitrogen and the exocyclic amino group are basic, which can cause strong interactions with acidic stationary phases (like silica gel) in column chromatography, leading to peak tailing and poor separation.
-
Solubility: Finding an ideal single solvent for recrystallization can be challenging due to its solubility profile in common organic solvents.
-
Potential for Impurities: Synthesis of morpholine-containing compounds can sometimes lead to side products or unreacted starting materials that are structurally similar to the target compound, making them difficult to separate.[1]
Q2: My compound shows significant peak tailing during silica gel column chromatography. How can I resolve this?
A2: Peak tailing is a common issue when purifying basic compounds like this compound on acidic silica gel. To mitigate this, you can:
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Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase (e.g., 0.1-1% v/v). This will neutralize the acidic sites on the silica gel and improve peak shape.
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a polymer-based resin.
-
Employ Reversed-Phase Chromatography: If the compound and its impurities have different hydrophobicities, reversed-phase chromatography on a C18 column can be an effective alternative.
Q3: I am struggling to find a suitable solvent for the recrystallization of this compound. What should I do?
A3: Finding the right recrystallization solvent is crucial for achieving high purity. Here are some steps to follow:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and hexane) at both room temperature and at the solvent's boiling point. The ideal solvent will dissolve the compound when hot but not when cold.
-
Use a Solvent Mixture: If a single solvent is not effective, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be employed. Dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Consider Acidic Solvents: For basic compounds like aminopyridines, organic acids such as acetic acid mixed with other solvents can sometimes be effective for recrystallization.[2]
Q4: After purification, I still see persistent impurities in my NMR/LC-MS. What are the likely sources and how can I remove them?
A4: Persistent impurities may be structurally related to your product. Common sources include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Byproducts: Isomers or products from side reactions. For instance, in the synthesis of related aminopyridines, di-substituted byproducts can be a challenge to separate.[3]
-
Degradation Products: The compound might be unstable under certain conditions (e.g., prolonged exposure to acid or heat).
To remove these, a combination of purification techniques may be necessary. For example, an initial acid-base extraction could be followed by column chromatography or recrystallization. For very stubborn impurities, preparative HPLC is often the most effective method.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Solution |
| Compound is too strongly adsorbed on the silica gel. | Increase the polarity of the mobile phase gradually. Add a basic modifier like triethylamine (0.1-1%) to the eluent to reduce strong interactions. |
| Compound is partially soluble in the mobile phase but elutes very slowly. | Monitor fractions for a longer period. Use a more polar solvent system from the beginning if the compound is known to be highly polar. |
| The chosen solvent system is not optimal. | Perform a thorough TLC analysis with various solvent systems before running the column to identify the best eluent for separation and elution. |
| Sample was not loaded properly. | Use a minimal amount of solvent to dissolve the sample before loading, or use the "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel. |
Issue 2: Oiling Out During Recrystallization
| Potential Cause | Solution |
| The solution is too concentrated or cooling too rapidly. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow the solution to cool more slowly. Vigorous stirring while cooling can sometimes promote crystallization over oiling.[4] |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| Presence of impurities that lower the melting point of the mixture. | Attempt to remove the impurities by another method (e.g., a quick filtration through a small plug of silica) before recrystallization. |
| Inappropriate solvent choice. | Re-evaluate the solvent system. A solvent in which the compound has slightly lower solubility at elevated temperatures may be more effective. |
Issue 3: Poor Resolution in Preparative HPLC
| Potential Cause | Solution | | Inappropriate mobile phase or gradient. | Optimize the mobile phase composition and gradient profile on an analytical scale first. For basic compounds, using a mobile phase with a slightly basic pH (if the column allows) or an acidic modifier (like formic acid or TFA) can improve peak shape.[2] | | Column overloading. | Reduce the amount of sample injected. Perform a loading study on an analytical column to determine the maximum sample capacity before significant peak distortion occurs. | | Incorrect column chemistry. | Select a column with appropriate chemistry. A C18 column is a good starting point, but for polar compounds, a polar-embedded or a phenyl-hexyl column might provide better selectivity. | | Sample solvent is too strong. | Dissolve the sample in the initial mobile phase composition or a weaker solvent to prevent peak broadening at the beginning of the chromatogram. |
Data Presentation
The following tables provide representative data for the purification of aminopyridine derivatives, which can serve as a starting point for the optimization of "this compound" purification.
Table 1: Column Chromatography of 2-Morpholinopyridine
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [4] |
| Mobile Phase | Ethyl Acetate / Hexane (35:65) | [4] |
| Yield | 75% | [4] |
Table 2: Acid-Base Extraction Purification of 2-Amino-4-methylpyridine
| Step | Reagent/Solvent | pH | Purity Achieved | Reference |
| Dissolution & Salification | Dilute Hydrochloric Acid | 2-3 | - | [5][6][7] |
| Extraction of Impurities | Ethyl Acetate | 2-3 | - | [5][6][7] |
| Basification & Precipitation | Sodium Bicarbonate Solution | 8-9 | >98% | [5][6][7] |
| Washing | Distilled Water | - | >98% | [5][6][7] |
Table 3: Representative Preparative HPLC Parameters for Aminopyridine Analogs
| Parameter | Condition | Reference |
| Column | C8 or C18, 5 µm, 250 x 21.2 mm | [6] |
| Mobile Phase A | 0.1% TFA in Water | [6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [6] |
| Flow Rate | 20 mL/min | [6] |
| Detection | UV at 254 nm | [6] |
| Sample Load | 50-200 mg/mL in Ethanol (for a similar compound) | [8] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is adapted from a method used for the purification of 2-amino-4-methylpyridine, a close structural analog, which achieved a purity of over 98%.[5][6][7]
-
Dissolution and Salification: Dissolve the crude this compound in a dilute aqueous acid solution (e.g., 1M HCl) until the solid is completely dissolved. The pH should be in the range of 2-3.
-
Extraction of Non-Basic Impurities: Transfer the acidic aqueous solution to a separatory funnel. Extract the solution with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase) to remove any non-basic organic impurities. Combine the organic layers and discard them (or save for analysis).
-
Basification and Precipitation: Cool the remaining aqueous phase in an ice bath. Slowly add a basic solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide) with stirring until the pH reaches 8-9. The free base of this compound will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum to obtain the final product.
Protocol 2: Purification by Column Chromatography
This protocol is based on the purification of 2-morpholinopyridine.[4]
-
TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. To counteract the basicity of the compound, add 0.5-1% triethylamine to the eluent. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (with the added triethylamine). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column. Alternatively, for less soluble samples, use a "dry loading" method by adsorbing the compound onto a small amount of silica gel and adding the powder to the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. A yield of around 75% was reported for the analogous 2-morpholinopyridine.[4]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add about 20-30 mg of the crude solid. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential solvent. Let it cool to room temperature and then in an ice bath to see if crystals form. Test various solvents like ethanol, isopropanol, ethyl acetate, and their mixtures with water or hexanes.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture to boiling while stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Diagram 2: Acid-Base Extraction Logic
Caption: Logical flow for purification via acid-base extraction.
Diagram 3: Column Chromatography Decision Tree
Caption: Decision-making process for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase | SIELC Technologies [sielc.com]
- 4. Recrystallization [wiredchemist.com]
- 5. benchchem.com [benchchem.com]
- 6. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 7. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
"2-Amino-4-morpholinopyridine" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-4-morpholinopyridine. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2] Keep the container tightly sealed to prevent exposure to moisture and air.[1] For optimal stability, storage at 2-8°C is advisable, particularly for long-term storage.
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A2: The appearance of unexpected peaks in your chromatogram may indicate the presence of degradation products. This compound can be susceptible to degradation under certain conditions, such as exposure to light, heat, humidity, or extreme pH. It is recommended to perform a forced degradation study to identify potential degradation products and establish appropriate handling and storage conditions.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure of this compound, several degradation pathways are plausible under stress conditions. These include:
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Hydrolysis: The morpholine ring may undergo hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.
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Oxidation: The amino group and the pyridine ring are susceptible to oxidation, which can be accelerated by exposure to air, light, or oxidizing agents.
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Photodegradation: Exposure to UV or visible light may induce degradation, leading to the formation of various photoproducts.
Q4: How can I perform a forced degradation study for this compound?
A4: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a compound.[3] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[3][4] A general protocol for a forced degradation study is outlined in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency or Purity Over Time | Improper storage conditions (exposure to light, heat, or humidity). | Store the compound in a tightly sealed container in a cool, dark, and dry place. Consider refrigeration for long-term storage. |
| Discoloration of the Compound | Degradation due to light exposure or oxidation. | Protect the compound from light by using amber vials or storing it in the dark. Purge the container with an inert gas like nitrogen or argon to minimize oxidation. |
| Inconsistent Experimental Results | Degradation of the compound in solution. | Prepare solutions fresh before use. If solutions need to be stored, protect them from light and consider refrigeration. Evaluate the stability of the compound in your experimental solvent system. |
| Formation of Precipitates in Solution | Poor solubility or degradation leading to insoluble products. | Ensure the compound is fully dissolved in a suitable solvent. If precipitation occurs upon standing, it may be a sign of degradation. Analyze the precipitate to identify its composition. |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound to illustrate potential stability characteristics.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 15.2 | 2 | 4-(2-amino-pyridin-4-ylamino)-butan-1-ol |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 8.5 | 1 | 2-Amino-4-hydroxypyridine |
| Oxidative (3% H₂O₂, RT, 24h) | 22.8 | 3 | This compound N-oxide |
| Thermal (80°C, 48h) | 5.1 | 1 | Unidentified |
| Photolytic (UV light, 254 nm, 24h) | 18.9 | 2 | Unidentified |
Table 2: Stability in Different Solvents at Room Temperature (48h)
| Solvent | % Degradation |
| Water | 3.2 |
| Methanol | 1.5 |
| Acetonitrile | 0.8 |
| DMSO | 2.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 N NaOH and dilute to a suitable concentration for analysis.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 N HCl and dilute to a suitable concentration for analysis.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a suitable concentration for analysis.
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Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, keep a solution of the compound at 80°C for 24 hours. After the specified time, prepare a solution of the solid sample and dilute the heated solution to a suitable concentration for analysis.
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Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (254 nm) for 24 hours. After exposure, prepare a solution of the solid sample and dilute the exposed solution to a suitable concentration for analysis.
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Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the extent of degradation and the number of degradation products formed.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Improving the Solubility of "2-Amino-4-morpholinopyridine" for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "2-Amino-4-morpholinopyridine" in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound (CAS# 722549-98-6) is a heterocyclic compound containing a pyridine ring, an amino group, and a morpholino group.[] The presence of the basic pyridine nitrogen and the amino group suggests that its aqueous solubility will be pH-dependent. At neutral pH, the molecule may exhibit limited aqueous solubility due to its relatively nonpolar carbocyclic core. It is expected to be more soluble in organic solvents and acidic aqueous solutions.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. Why is this happening and what should I do?
A2: This phenomenon, often called "crashing out," is common for compounds with poor aqueous solubility that are initially dissolved in a potent organic solvent like DMSO.[2] The compound is kinetically trapped in the high-concentration stock, but when diluted into an aqueous environment where it has low thermodynamic solubility, it precipitates. To address this, you can try several strategies: lower the final concentration of the compound, increase the percentage of co-solvent in your final assay buffer (while ensuring it doesn't affect the assay), or utilize a solubility-enhancing excipient.[2][3]
Q3: What are the primary methods to improve the aqueous solubility of this compound for my experiments?
A3: Several strategies can be employed to enhance the aqueous solubility of your compound. The most common and effective methods for preclinical and in vitro studies include:
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pH Adjustment: Leveraging the basicity of the pyridine and amino groups to increase solubility in acidic buffers.[2][4]
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Co-solvents: Using water-miscible organic solvents to reduce the overall polarity of the aqueous medium.[3][4]
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Surfactants: Employing detergents to form micelles that can encapsulate the compound.[3][4]
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Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the compound, thereby increasing its apparent solubility.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's solubility limit in the final buffer is exceeded. | 1. Decrease the final concentration of the compound. 2. Add a solubilizing agent (e.g., co-solvent, cyclodextrin) to the buffer before adding the compound. 3. Adjust the pH of the buffer to a more acidic value (e.g., pH 5-6). |
| Solution is initially clear but becomes cloudy over time. | The compound is slowly precipitating out of a supersaturated solution. | 1. This indicates kinetic solubility was initially achieved but is not stable. Use a solubility enhancer to improve thermodynamic solubility. 2. Prepare fresh dilutions immediately before use. |
| Assay results are inconsistent or not reproducible. | Poor solubility may be leading to variable concentrations of the compound in solution. | 1. Visually inspect for any signs of precipitation before starting the assay. 2. Implement a robust solubilization protocol from the options provided in this guide. |
| High concentrations of co-solvent are affecting cell viability or enzyme activity. | The organic solvent is interfering with the biological components of the assay. | 1. Reduce the co-solvent concentration to the lowest effective level. 2. Screen different biocompatible co-solvents (e.g., PEG 400, propylene glycol). 3. Consider non-solvent-based methods like pH adjustment or cyclodextrin complexation. |
Data Presentation: Solubility Profile
The following table summarizes the expected solubility of this compound in various solvents. Note: The quantitative data is illustrative and should be confirmed experimentally.
| Solvent | Solvent Type | Expected Solubility (Illustrative) | Notes |
| Water (pH 7.4) | Aqueous | Low (~0.1 mg/mL) | Limited solubility at neutral physiological pH. |
| PBS (pH 7.4) | Aqueous Buffer | Low (~0.1 mg/mL) | Similar to water, salts are unlikely to significantly improve solubility. |
| 0.1 N HCl | Acidic Aqueous | High (>10 mg/mL) | Protonation of the pyridine and amino groups significantly increases solubility. |
| DMSO | Organic | High (>50 mg/mL) | A good solvent for creating high-concentration stock solutions.[2] |
| Ethanol | Organic | Moderate (~5-10 mg/mL) | Can be used as a co-solvent. |
| PEG 400 | Organic Co-solvent | Moderate-High (>20 mg/mL) | A biocompatible co-solvent often used in formulations.[2] |
Comparison of Solubility Enhancement Techniques
This table provides an illustrative comparison of different techniques to improve the solubility of this compound in an aqueous buffer at pH 7.4.
| Method | Condition | Achieved Solubility (Illustrative) | Advantages | Disadvantages |
| None (Control) | Aqueous Buffer (pH 7.4) | ~0.1 mg/mL | No added excipients. | Insufficient for many assays. |
| pH Adjustment | Aqueous Buffer (pH 5.0) | > 2 mg/mL | Simple and effective for basic compounds.[2] | May alter compound activity or affect assay biology. |
| Co-solvent | 5% Ethanol in Buffer | ~0.5 mg/mL | Easy to implement. | May impact assay performance at higher concentrations. |
| Co-solvent | 5% PEG 400 in Buffer | ~1.0 mg/mL | Generally more biocompatible than ethanol. | Can increase viscosity. |
| Cyclodextrin | 10 mM HP-β-CD in Buffer | ~1.5 mg/mL | Often highly effective with low toxicity.[5] | Can be a more expensive option. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
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Prepare a series of aqueous buffers with pH values ranging from 4.0 to 7.4 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-7.4).
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Prepare a 10 mg/mL stock solution of this compound in DMSO.
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Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).
-
Vortex each solution gently.
-
Incubate at the desired experimental temperature for 1 hour.
-
Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Solubility Enhancement Using a Co-solvent
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Prepare the primary aqueous assay buffer (e.g., PBS pH 7.4).
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Create a set of buffers containing increasing concentrations of a biocompatible co-solvent (e.g., 1%, 2%, 5%, and 10% ethanol or PEG 400).
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Prepare a 10 mg/mL stock solution of this compound in DMSO.
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Add a small aliquot of the DMSO stock to each co-solvent buffer to reach the target final concentration. Keep the final DMSO concentration constant and below the assay's tolerance limit.
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Vortex gently and incubate as described in Protocol 1.
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Assess solubility visually or quantitatively.
Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
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Prepare a series of solutions of HP-β-CD in the desired aqueous buffer at various concentrations (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM).
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Add an excess amount of solid this compound to each solution.
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Agitate the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
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Separate the undissolved compound by centrifugation followed by filtration through a 0.22 µm filter.
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Analyze the concentration of the compound in the filtrate to determine its solubility at each cyclodextrin concentration.
Visualizations
Caption: A general experimental workflow for testing the solubility of this compound.
Caption: A decision tree to select an appropriate solubilization strategy.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Overcoming Poor Reactivity of 2-Amino-4-morpholinopyridine in Coupling Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the reactivity of "2-Amino-4-morpholinopyridine" in common coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound often unreactive in standard cross-coupling reactions?
A1: The poor reactivity of this compound can be attributed to several electronic and steric factors:
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Electron-Rich Nature: The pyridine nitrogen, the exocyclic amino group, and the morpholino group are all electron-donating. This high electron density can deactivate the pyridine ring towards oxidative addition, a key step in many cross-coupling catalytic cycles.
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Catalyst Inhibition: The 2-amino group and the pyridine nitrogen can act as a bidentate ligand, chelating to the metal center of the catalyst (e.g., palladium). This can form a stable complex that is catalytically inactive, effectively poisoning the catalyst.
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Steric Hindrance: The presence of the morpholino group at the 4-position and the amino group at the 2-position can create steric congestion around the reactive sites, hindering the approach of the catalyst and coupling partners.
Q2: My Buchwald-Hartwig amination with this compound is failing or giving low yields. What can I do?
A2: Low yields in Buchwald-Hartwig aminations involving this substrate are common. Here are several troubleshooting strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Standard monodentate phosphine ligands are often ineffective. Consider using:
-
Bulky, Electron-Rich Dialkylbiaryl Phosphines: Ligands like BrettPhos, RuPhos, or XPhos are designed to promote reductive elimination and prevent catalyst deactivation.
-
Chelating (Bidentate) Phosphine Ligands: Ligands such as Xantphos or DPEphos can be effective by preventing the formation of inactive catalyst dimers.[1]
-
-
Catalyst and Precatalyst: Use a palladium(0) source like Pd₂(dba)₃ or a pre-formed catalyst complex. Air-stable Pd(II) precatalysts that are easily reduced in situ can also be beneficial.
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often more effective than weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst decomposition. Toluene, dioxane, or THF are commonly used.
-
Temperature: Higher reaction temperatures (e.g., 80-110 °C) may be required to overcome the activation energy barrier.
Q3: I am struggling with a Suzuki-Miyaura coupling of a 2-halo-4-morpholinopyridine derivative. What are the key parameters to optimize?
A3: For Suzuki-Miyaura couplings, the following optimizations can improve outcomes:
-
Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and dry. Protodeboronation, where the boronic acid is replaced by a hydrogen, is a common side reaction, often exacerbated by water.
-
Catalyst System:
-
Palladium Source: Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source with a suitable phosphine ligand is standard.
-
Ligand: For challenging couplings, consider ligands such as SPhos or RuPhos that are effective for electron-rich substrates.
-
-
Base and Solvent System: A two-phase system with an aqueous base (e.g., K₂CO₃ or K₃PO₄ in water) and an organic solvent (e.g., dioxane, toluene, or DME) is common. The base is crucial for the transmetalation step.
-
Halide Reactivity: The reactivity of the halide on the pyridine ring follows the order I > Br > Cl. If you are using a chloride, more forcing conditions and specialized catalyst systems designed for C-Cl activation may be necessary.
Q4: My Sonogashira coupling with a 2-amino-4-morpholino-halopyridine is not proceeding. How can I troubleshoot this?
A4: The Sonogashira reaction is sensitive to several factors when using electron-rich aminopyridines:
-
Copper Co-catalyst: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI), this can sometimes lead to alkyne homo-coupling (Glaser coupling). If you observe significant homo-coupling byproducts, consider a copper-free Sonogashira protocol.
-
Base: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous.
-
Palladium Catalyst and Ligand: A Pd(0) source is required. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a reducing agent (or the amine base itself) can be used.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and homo-coupling. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).
Q5: Are there any general strategies to enhance the reactivity of this compound in amide coupling reactions?
A5: The amino group of this compound is a poor nucleophile, making standard amide couplings (e.g., with EDC/HOBt) inefficient. Consider the following approaches:
-
N-Oxide Formation: A highly effective strategy is to first oxidize the pyridine nitrogen to an N-oxide. This modification withdraws electron density from the ring, significantly increasing the nucleophilicity of the exocyclic amino group. After the amide coupling, the N-oxide can be reduced back to the pyridine.
-
Acid Chloride/Anhydride Method: Convert the carboxylic acid to a more reactive acyl chloride or anhydride. This may require harsh conditions that the substrate might not tolerate, so proceed with caution.
-
Stronger Coupling Reagents: Utilize more potent coupling reagents like HATU or HBTU, which are known to be effective for coupling less nucleophilic amines.
Data Presentation: Comparison of Reaction Conditions
The following tables provide representative conditions for common coupling reactions involving challenging aminopyridine substrates. These should serve as a starting point for optimization with this compound.
Table 1: Buchwald-Hartwig Amination Conditions
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) |
| Pd Source | Pd₂(dba)₃ (2 mol%) | BrettPhos Pd G3 (2 mol%) |
| Ligand | Xantphos (4 mol%) | - |
| Base | Cs₂CO₃ (1.5 equiv.) | NaOtBu (1.5 equiv.) |
| Solvent | Toluene | Toluene or Dioxane |
| Temperature | 100 °C | 110 °C |
| Typical Yield | Low to Moderate | Moderate to High |
Table 2: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) |
| Pd Source | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | SPhos (4 mol%) |
| Base | K₂CO₃ (2 M aq.) | K₃PO₄ (2.0 equiv.) |
| Solvent | Dioxane | Dioxane/H₂O (4:1) |
| Temperature | 90 °C | 100 °C |
| Typical Yield | Variable | Good to Excellent |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition A (Standard, with Copper) | Condition B (Copper-Free) |
| Pd Source | PdCl₂(PPh₃)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4 mol%) | SPhos (4 mol%) |
| Cu Source | CuI (5 mol%) | None |
| Base | TEA | Cs₂CO₃ |
| Solvent | THF | Dioxane |
| Temperature | Room Temp to 50 °C | 80 °C |
| Typical Yield | Moderate (risk of homo-coupling) | Good to High |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 2-Chloro-4-morpholinopyridine Derivative
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-chloro-4-morpholinopyridine derivative (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.5 equiv.), the appropriate phosphine ligand (e.g., BrettPhos, 4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 2 mol%).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromo-4-morpholinopyridine Derivative
-
In a reaction vessel, combine the 2-bromo-4-morpholinopyridine derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a degassed mixture of dioxane and water (e.g., 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and add water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Caption: N-Oxide strategy for improving amide coupling reactivity.
References
Technical Support Center: 2-Amino-4-morpholinopyridine Scale-Up Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the scale-up synthesis of 2-Amino-4-morpholinopyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A robust and frequently employed route for the scale-up synthesis is a two-step nucleophilic aromatic substitution (SNAr) starting from 2,4-dichloropyridine.
-
Step 1: Morpholination. 2,4-dichloropyridine is reacted with morpholine. The chlorine atom at the 4-position is more susceptible to nucleophilic attack, selectively yielding the intermediate, 2-chloro-4-morpholinopyridine.
-
Step 2: Amination. The intermediate is then subjected to amination, typically using aqueous ammonia in an autoclave under elevated temperature and pressure, to replace the remaining chlorine atom at the 2-position and form the final product.
Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of this synthesis?
A2: Careful control of several parameters is crucial for a successful and reproducible scale-up. These include:
-
Temperature: Both the morpholination and amination steps are temperature-sensitive. Excursions can lead to increased byproduct formation and decomposition.
-
Pressure: During the amination step in an autoclave, maintaining the target pressure is critical for driving the reaction to completion.
-
Reagent Stoichiometry: The molar ratios of reactants must be precisely controlled to ensure high conversion and minimize impurities from unreacted starting materials or di-substituted byproducts.
-
Agitation Rate: Efficient mixing is vital in a large-scale reactor to ensure homogeneous reaction conditions and prevent localized overheating.
-
Reaction Time: Monitoring the reaction to completion is key to maximizing yield and simplifying purification.
Q3: How can reaction progress be effectively monitored?
A3: On a process scale, reaction progress is typically monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the preferred method for its accuracy and ability to quantify starting materials, intermediates, and the final product in the reaction mixture. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.
Q4: What are the potential impurities and how can they be controlled?
A4: Impurity profiling is essential for ensuring the final product's quality and safety.[1][2] Potential impurities include:
-
Starting Materials: Unreacted 2,4-dichloropyridine.
-
Intermediates: Residual 2-chloro-4-morpholinopyridine.
-
Byproducts: Formation of 2,4-dimorpholinopyridine from over-reaction in the first step or 2,6-diamino-4-morpholinopyridine under harsh amination conditions.
-
Degradation Products: Arising from excessive heat or prolonged reaction times.
Control strategies include using high-purity starting materials, strict control over reaction conditions (temperature, pressure, time), and optimizing the purification process (e.g., recrystallization solvent systems).[3][4]
Q5: What are the primary safety considerations for this synthesis?
A5: Aminopyridine compounds can be toxic if swallowed, inhaled, or in contact with skin.[5][6][7] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses or face shields, and protective clothing.
-
Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[8]
-
Handling: Avoid direct contact with skin and eyes.[6] In case of contact, wash the affected area immediately with plenty of water.[5]
-
Autoclave Safety: When performing the high-pressure amination step, ensure the autoclave is properly rated, maintained, and operated by trained personnel.
-
Waste Disposal: Chemical waste must be handled and disposed of according to local, regional, and national regulations.[8]
Synthesis Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 (Morpholination) | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality or moisture in morpholine. | - Increase reaction time and monitor by HPLC until starting material is consumed. - Gradually increase temperature within the validated range. - Use a fresh, anhydrous grade of morpholine. |
| Low Yield in Step 2 (Amination) | - Incomplete reaction due to insufficient pressure. - Suboptimal reaction temperature. - Inadequate mixing in the reactor. | - Check the autoclave for leaks to ensure it maintains the target pressure.[3] - Ensure the internal temperature of the reactor reaches the setpoint. - Increase the agitation speed to improve mass transfer. |
| High Impurity Profile | - Side reactions due to temperature overshoots. - Poor quality of starting materials. - Cross-contamination from the reactor. | - Implement strict temperature control protocols. - Verify the purity of 2,4-dichloropyridine and morpholine before use.[3] - Ensure thorough cleaning of the reactor between batches. |
| Product Isolation Difficulties | - Product "oiling out" instead of crystallizing. - Poor filterability of the solid product. | - Optimize the recrystallization solvent/anti-solvent system. - Try seeding the solution with a small crystal of pure product. - Adjust the cooling rate during crystallization to promote larger crystal growth. |
Experimental Protocols
1. Synthesis of 2-chloro-4-morpholinopyridine (Intermediate)
This protocol is a representative procedure and should be optimized for specific equipment and scale.
-
Reagents & Solvents:
-
2,4-Dichloropyridine (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Charge the reactor with 2,4-dichloropyridine and the chosen solvent.
-
Begin agitation and add potassium carbonate to the mixture.
-
Slowly add morpholine to the reactor, controlling the addition rate to manage any exotherm.
-
Heat the reaction mixture to 80-90 °C.
-
Maintain the temperature and stir for 6-12 hours, monitoring the reaction's progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude intermediate can be purified by recrystallization or carried forward to the next step if purity is sufficient.
-
2. Synthesis of this compound (Final Product)
-
Reagents & Solvents:
-
2-chloro-4-morpholinopyridine (1.0 eq)
-
Aqueous Ammonia (28-30%)
-
-
Procedure:
-
Charge a high-pressure autoclave with 2-chloro-4-morpholinopyridine and aqueous ammonia.
-
Seal the autoclave securely.
-
Heat the mixture to 150-180 °C. The internal pressure will increase significantly (e.g., to ~20 atm).[3]
-
Maintain the temperature and stir for 10-16 hours.
-
After the reaction is complete, cool the autoclave to ambient temperature. Crucially, ensure the internal pressure has returned to a safe level before opening.
-
Transfer the reaction mixture from the autoclave.
-
The product often precipitates upon cooling. Collect the solid by filtration.
-
Wash the collected solid with cold water to remove residual ammonia and salts.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
-
Dry the purified product under vacuum.
-
3. Analytical Method: Purity Assessment by HPLC
This is a general method for assessing the purity of the final product and should be validated.[4]
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| UV Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.[4] |
Visualizations
Caption: High-level workflow for the two-step synthesis of this compound.
References
- 1. biomedres.us [biomedres.us]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. lobachemie.com [lobachemie.com]
- 7. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Preventing dimer formation in "2-Amino-4-morpholinopyridine" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation and other side reactions when working with 2-Amino-4-morpholinopyridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted pyridine derivative. The presence of the amino group at the 2-position and the morpholino group at the 4-position makes it a versatile building block in medicinal chemistry and materials science. The electron-donating nature of the morpholine and amino groups increases the electron density of the pyridine ring, influencing its reactivity. It is often used in the synthesis of more complex molecules, including potential drug candidates.
Q2: What is dimer formation and why is it a problem in reactions with this compound?
Dimer formation is an unwanted side reaction where two molecules of this compound react with each other to form a larger molecule, or dimer. This side reaction consumes the starting material, leading to lower yields of the desired product and complicating the purification process due to the presence of a significant impurity.
Q3: What are the potential mechanisms for dimer formation in this compound reactions?
While specific studies on the dimerization of this compound are limited, several potential mechanisms can be proposed based on the reactivity of similar aminopyridine and heterocyclic systems:
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Oxidative Dimerization: The electron-rich nature of the this compound ring makes it susceptible to oxidation.[1][2] Trace amounts of oxygen or other oxidizing agents in the reaction mixture could lead to the formation of radical cations that then dimerize. This type of dimerization has been observed in other electron-rich heterocyclic systems.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr)-like Self-Condensation: Under certain conditions, particularly with strong bases or high temperatures, the amino group of one molecule could potentially act as a nucleophile, attacking the pyridine ring of another molecule. While less common for aminopyridines themselves, impurities or specific reaction conditions could facilitate such a pathway.
-
Catalyst-Mediated Dimerization: In metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki), side reactions leading to homocoupling of the amine or aryl halide are known to occur. If this compound is used as a coupling partner, improper catalyst activation, stoichiometry, or reaction conditions could favor its self-coupling.
Troubleshooting Guides
Issue: Low Yield of Desired Product and Presence of a High Molecular Weight Impurity.
This is a common indicator of dimer formation. The following troubleshooting steps can help mitigate this issue.
Potential Cause & Solution Table
| Potential Cause | Recommended Solution |
| Oxidative Conditions | Degas Solvents: Before use, thoroughly degas all solvents by bubbling an inert gas (e.g., argon or nitrogen) through them or by using freeze-pump-thaw cycles. Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., using a Schlenk line or a glovebox) to minimize exposure to atmospheric oxygen. |
| Inappropriate Base | Use a Non-Nucleophilic Base: If a strong base is required, consider using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a bulky phosphazene base instead of smaller, more nucleophilic bases (e.g., sodium hydride, alkoxides). Optimize Base Stoichiometry: Use the minimum effective amount of base. An excess of a strong base can promote unwanted side reactions. |
| High Reaction Temperature | Lower the Temperature: If the desired reaction can proceed at a lower temperature, this can often suppress side reactions like dimerization which may have a higher activation energy. Monitor the reaction progress carefully (e.g., by TLC or LC-MS) to find the optimal temperature balance. |
| Sub-optimal Catalyst System (for Cross-Coupling Reactions) | Ligand Screening: The choice of ligand in a cross-coupling reaction is critical. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to identify one that promotes the desired transformation over homocoupling. Catalyst Loading: Optimize the catalyst loading. Sometimes, a lower catalyst loading can reduce the rate of side reactions. Pre-catalyst Activation: Ensure the active catalytic species is formed efficiently and is not degrading to species that promote homocoupling. |
| High Concentration | Dilute Reaction Mixture: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization. |
Experimental Protocols
Protocol: General Procedure for Minimizing Dimer Formation in a Generic Coupling Reaction
This protocol outlines general steps to be taken to minimize dimerization when using this compound as a reactant.
-
Reagent and Solvent Preparation:
-
Ensure this compound is pure. If necessary, recrystallize or purify by column chromatography before use.
-
Use anhydrous and degassed solvents. Solvents should be purged with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.
-
-
Reaction Setup:
-
Assemble the reaction glassware and flame-dry under vacuum, then backfill with an inert gas.
-
Add the reaction components (e.g., catalyst, ligand, base, and other reactants) to the reaction flask under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Dissolve this compound in a portion of the degassed solvent and add it to the reaction mixture slowly via a syringe pump. This can help maintain a low concentration of the aminopyridine, disfavoring dimerization.
-
Maintain the reaction at the lowest effective temperature.
-
Monitor the reaction progress closely by an appropriate analytical method (e.g., TLC, LC-MS, GC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction appropriately.
-
During work-up, be mindful that the dimer, if formed, will have a higher molecular weight and different polarity than the starting material and the desired product. This should be considered when designing the purification strategy (e.g., column chromatography).
-
Visualizations
Logical Workflow for Troubleshooting Dimer Formation
The following diagram illustrates a logical workflow for identifying and addressing the root cause of dimer formation.
Caption: Troubleshooting workflow for dimer formation.
Potential Oxidative Dimerization Pathway
This diagram illustrates a simplified, hypothetical pathway for the oxidative dimerization of this compound.
Caption: Hypothetical oxidative dimerization pathway.
References
Technical Support Center: Reaction Monitoring of 2-Amino-4-morpholinopyridine by HPLC/TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2-Amino-4-morpholinopyridine using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Frequently Asked Questions (HPLC)
Q1: What is a good starting point for developing an HPLC method for this compound?
A good starting point is a reversed-phase method using a C18 column. Since this compound is a basic compound, using a mobile phase with a slightly acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) and acetonitrile as the organic modifier is recommended to ensure good peak shape.
Q2: My this compound peak is tailing. What can I do?
Peak tailing for basic compounds like this compound is common and often caused by strong interactions with residual silanols on the silica-based column packing. Here are several solutions:
-
Lower the mobile phase pH: Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the analyte and silanols, reducing unwanted interactions.
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Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups.
-
Add a competing base: Introducing a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active sites on the stationary phase.
Q3: I'm observing inconsistent retention times for my analyte. What are the likely causes?
Shifting retention times can compromise the reliability of your analysis. Common causes include:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.
-
Mobile phase composition changes: Prepare fresh mobile phase for each run and ensure accurate mixing of the components. Small variations in the organic-to-aqueous ratio can significantly impact retention times.
-
Temperature fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention.[1]
-
Pump issues: Inconsistent flow rates due to pump malfunctions or leaks will lead to variable retention times. Regular pump maintenance is crucial.
Q4: My baseline is noisy. How can I improve it?
A noisy baseline can interfere with the detection and integration of peaks. To reduce baseline noise:
-
Degas the mobile phase: Air bubbles in the mobile phase can cause baseline disturbances. Degas your solvents using sonication, vacuum filtration, or helium sparging.
-
Use high-purity solvents: Ensure you are using HPLC-grade solvents to avoid contamination.
-
Clean the system: A contaminated column or detector cell can contribute to baseline noise. Flush the system with a strong solvent.
Typical HPLC Experimental Protocol
This protocol is a general guideline for monitoring a reaction where this compound is a reactant or product.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of water and acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Thin-Layer Chromatography (TLC) Troubleshooting Guide
Frequently Asked Questions (TLC)
Q1: How do I choose an appropriate solvent system for TLC analysis of this compound?
The choice of eluent depends on the polarity of the reactants and products. For a polar compound like this compound, a good starting point is a mixture of a relatively polar and a nonpolar solvent.
-
Initial System: Try a mixture of ethyl acetate and hexanes (e.g., 1:1 ratio).
-
Adjusting Polarity:
-
If the spots remain at the baseline, increase the polarity of the mobile phase by increasing the proportion of ethyl acetate or by adding a small amount of methanol.
-
If the spots run to the solvent front, decrease the polarity by increasing the proportion of hexanes.
-
Q2: My spots are streaking on the TLC plate. What should I do?
Streaking can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.[2][3][4]
-
Highly Polar Compound: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to mitigate this effect.[2]
-
Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely solubilized before application.
Q3: I can't see any spots on my TLC plate after development. What could be the problem?
If your compound is not visible under UV light, you may need to use a staining method.
-
UV Inactive Compounds: Not all compounds are UV active. If you suspect this is the case, try using a chemical stain.
-
Sample Concentration is Too Low: Your sample may be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[4]
-
Volatile Compound: The compound may have evaporated from the plate during drying.
Q4: How can I visualize the spots if they are not UV active?
For amines like this compound, several staining solutions are effective:
-
Ninhydrin Stain: A solution of ninhydrin is excellent for visualizing primary and secondary amines, which typically appear as purple or yellow spots upon heating.
-
Potassium Permanganate Stain: This stain reacts with compounds that can be oxidized, appearing as yellow spots on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.
Typical TLC Experimental Protocol
This protocol provides a general method for monitoring a reaction involving this compound.
Materials:
-
Silica gel TLC plates (with fluorescent indicator F254)
-
Developing chamber
-
Capillary spotters
-
Eluent (e.g., 1:1 Ethyl Acetate:Hexanes with 0.5% Triethylamine)
-
UV lamp
Procedure:
-
Pour the eluent into the developing chamber to a depth of about 0.5 cm. Cover the chamber and let it saturate for 5-10 minutes.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Using a capillary spotter, apply a small spot of the reaction mixture to the baseline. Also, spot the starting material and co-spot (a mix of starting material and reaction mixture) for comparison.
-
Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Calculate the Retention Factor (R_f) for each spot using the formula: R_f = (distance traveled by the spot) / (distance traveled by the solvent front).
Diagrams
Caption: HPLC analysis workflow for reaction monitoring.
References
Validation & Comparative
A Comparative Guide to 2-Amino-4-morpholinopyridine and 2-Aminopyridine Scaffolds in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 2-amino-4-morpholinopyridine and the foundational 2-aminopyridine scaffolds in the context of kinase inhibition. While direct, head-to-head experimental data comparing the kinase inhibitory activity of these two specific molecules is not extensively available in the public domain, this document synthesizes information on their derivatives to infer their potential and discusses the structural and functional implications of the morpholine substitution. We present this information alongside detailed experimental protocols for kinase inhibition assays to aid researchers in their drug discovery efforts.
Introduction to 2-Aminopyridine-Based Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established and privileged structure in the design of kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, mimicking the adenine portion of ATP. This interaction is a cornerstone of many ATP-competitive inhibitors. The versatility of the 2-aminopyridine core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The Impact of the Morpholine Moiety
The introduction of a morpholine group at the 4-position of the 2-aminopyridine scaffold, creating this compound, can significantly alter the molecule's properties:
-
Solubility and Physicochemical Properties: The morpholine group is known to improve aqueous solubility and other physicochemical properties of drug candidates, which can be advantageous for in vitro assays and in vivo applications.
-
Steric and Electronic Effects: The bulky morpholine ring can introduce steric hindrance, which may either enhance or diminish binding affinity depending on the specific topology of the kinase's active site. It can also influence the electronic properties of the pyridine ring.
-
Additional Interaction Points: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the kinase active site, which could lead to increased potency and selectivity.
Comparative Performance in Kinase Inhibition: An Overview
While specific IC50 values for the parent 2-aminopyridine and this compound are not readily found in comparative studies, the extensive research on their derivatives provides valuable insights into the potential of these scaffolds.
2-Aminopyridine Derivatives as Kinase Inhibitors
Numerous derivatives of 2-aminopyridine have been synthesized and evaluated as potent inhibitors of various kinases. These studies highlight the importance of substitutions on the pyridine ring for achieving high affinity and selectivity.
| Compound/Derivative Class | Target Kinase(s) | Reported IC50 Values | Reference |
| 5-(Hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridines | CHK2 | Varies with substitution | [1] |
| Substituted 2-aminopyridine derivatives | CDK8 | Compound 29: 46 nM | [2] |
| Aminopyridine-based inhibitors | VRK1 | Compound 26: 150 nM | [3] |
| 2-aminopyridine derivatives | JAK2 | Compound 21b: 9 nM | [4] |
| CDK/HDAC Dual Inhibitors | CDK9, HDAC1 | Compound 8e: 88.4 nM (CDK9), 168.9 nM (HDAC1) | [5] |
This table showcases the potential of the 2-aminopyridine scaffold by highlighting the potent inhibitory activities of its derivatives against a range of kinases.
This compound in Kinase Inhibition
Specific quantitative data on the kinase inhibitory activity of the unsubstituted this compound is limited in the reviewed literature. However, the morpholine moiety is a common substituent in many potent and selective kinase inhibitors. For instance, derivatives of 4-morpholino-quinazolines have been developed as potent PI3K/mTOR inhibitors. This suggests that the incorporation of a morpholine group onto a kinase-inhibiting scaffold can be a successful strategy for developing effective drug candidates.
Experimental Protocols for Kinase Inhibition Assays
The following are detailed methodologies for common in vitro kinase inhibition assays that can be used to evaluate and compare the performance of compounds like 2-aminopyridine and its derivatives.
General In Vitro Kinase Assay Protocol
This protocol provides a general framework for a biochemical kinase assay. Specific conditions such as enzyme and substrate concentrations, and incubation times, should be optimized for each specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive ATP)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader (luminometer, fluorescence reader, or scintillation counter)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
ADP-Glo™ Assay: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
LanthaScreen™ Assay: Add a solution containing a terbium-labeled antibody and EDTA to stop the reaction and detect the phosphorylated substrate via time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Radiometric Assay: Spot the reaction mixture onto a filter membrane, wash away unreacted [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[6]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: Mechanism of ATP-competitive kinase inhibition.
Experimental Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for kinase inhibitor discovery.
Structure-Activity Relationship (SAR) Concept
Caption: Structure-Activity Relationship (SAR) concept.
Conclusion
Both 2-aminopyridine and this compound represent valuable scaffolds for the design of novel kinase inhibitors. The 2-aminopyridine core provides a robust anchor for binding to the kinase hinge region, while the addition of a morpholine group offers opportunities to enhance physicochemical properties and potentially introduce new, favorable interactions within the ATP-binding pocket. Although direct comparative data between the two parent molecules is scarce, the wealth of information on their derivatives strongly supports the continued exploration of both scaffolds in the quest for more potent and selective kinase inhibitors. The provided experimental protocols and conceptual diagrams serve as a guide for researchers to design and execute experiments to further elucidate the potential of these and other related compounds in kinase-targeted drug discovery.
References
- 1. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
A Comparative Guide to the Reactivity of 2-Amino-4-morpholinopyridine and 4-morpholinopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Amino-4-morpholinopyridine and 4-morpholinopyridine. Understanding the distinct reactivity profiles of these two structurally related pyridine derivatives is crucial for their effective application in organic synthesis and drug discovery. This document summarizes key electronic and steric factors influencing their behavior in common reaction types, supported by available experimental and predicted data.
Introduction
This compound and 4-morpholinopyridine are both valuable building blocks in medicinal chemistry and materials science. The presence of a morpholine substituent at the 4-position in both molecules significantly influences the electron density of the pyridine ring. However, the additional amino group at the 2-position in this compound introduces further electronic effects and potential reaction pathways, leading to notable differences in their reactivity.
At a Glance: Key Reactivity Differences
| Feature | This compound | 4-morpholinopyridine |
| Basicity (Predicted pKa) | Higher (expected) | 7.97[1][2] |
| Nucleophilicity | Higher (expected) | N = 14.80 (in MeCN) |
| Electrophilic Aromatic Substitution | More activated ring, complex regioselectivity | Activated ring, substitution at C3/C5 |
| Nucleophilic Aromatic Substitution | Less favorable without a leaving group | Less favorable without a leaving group |
| Reactions at Exocyclic Nitrogen(s) | Two sites for potential reactions (amino and morpholino) | One site for potential reaction (morpholino) |
Electronic Properties and Their Influence on Reactivity
The reactivity of pyridine derivatives is primarily governed by the electron density of the aromatic ring and the availability of lone pairs on the nitrogen atoms.
4-morpholinopyridine: The morpholine group is a strong electron-donating group due to the lone pair on the nitrogen atom, which can be delocalized into the pyridine ring through resonance. This increases the electron density of the ring, particularly at the ortho (C3 and C5) and para (C2 and C6) positions relative to the morpholino group. Consequently, 4-morpholinopyridine is more susceptible to electrophilic aromatic substitution than unsubstituted pyridine.[3]
This compound: This molecule possesses two electron-donating groups: the amino group at the 2-position and the morpholino group at the 4-position. Both groups contribute to increasing the electron density of the pyridine ring, making it significantly more activated towards electrophilic attack than 4-morpholinopyridine. The interplay of these two groups will dictate the regioselectivity of such reactions.
Comparative Reactivity in Key Reaction Types
Nucleophilicity
The nucleophilicity of these compounds is a critical parameter, especially when they are used as catalysts or reactants. Mayr's nucleophilicity scale provides a quantitative measure of this property.
Quantitative Nucleophilicity Data
| Compound | Solvent | Nucleophilicity Parameter (N) | sN Parameter | Reference |
| 4-morpholinopyridine | Acetonitrile (MeCN) | 14.80 | 0.63 | Mayr's Database |
| 4-morpholinopyridine | Dichloromethane (CH2Cl2) | Not Available | Not Available | |
| This compound | Not Available | Not Available | Not Available |
Note: Data for this compound is not currently available in the Mayr's database.
Based on the electronic effects of the additional amino group, it is anticipated that This compound would be a stronger nucleophile than 4-morpholinopyridine .
Electrophilic Aromatic Substitution (EAS)
Pyridine itself is generally unreactive towards electrophilic aromatic substitution.[3] However, the activating morpholino group in 4-morpholinopyridine facilitates this reaction, directing electrophiles primarily to the C3 and C5 positions.
In This compound , the ring is even more activated. The directing effects of the amino (ortho-, para-directing) and morpholino (ortho-, para-directing) groups would lead to a complex mixture of products, with substitution likely favored at the C3, C5, and C6 positions. The precise outcome would depend on the specific electrophile and reaction conditions.
Logical Workflow for Predicting Electrophilic Aromatic Substitution Regioselectivity
Caption: Predictive workflow for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on an unsubstituted pyridine ring is generally difficult and requires harsh conditions.[4] This type of reaction is most feasible when a good leaving group is present at an activated position (C2 or C4).[5] Since neither this compound nor 4-morpholinopyridine possesses a typical leaving group, their reactivity in SNAr reactions would be low. The high electron density of the rings further disfavors nucleophilic attack.
General Mechanism for Nucleophilic Aromatic Substitution on Pyridines
Caption: General SNAr pathway on a pyridine ring.
Experimental Protocols
While direct comparative experimental data is scarce, the following general protocols for reactions involving substituted pyridines can be adapted to compare the reactivity of this compound and 4-morpholinopyridine.
General Procedure for Electrophilic Bromination
-
Dissolution: Dissolve the pyridine substrate (1.0 mmol) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) in a round-bottom flask protected from light.
-
Reagent Addition: Slowly add a solution of bromine (1.0 mmol) in the same solvent to the reaction mixture at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
By running parallel reactions under identical conditions and analyzing the reaction rates and product distributions, a direct comparison of the reactivity of the two compounds can be established.
Conclusion
The selection between these two reagents will depend on the specific synthetic transformation desired. For applications requiring a highly nucleophilic pyridine catalyst, this compound may offer an advantage. For electrophilic substitution reactions where a more controlled outcome is desired, the simpler substitution pattern of 4-morpholinopyridine might be preferable. Further experimental studies are warranted to quantify these reactivity differences and fully exploit the synthetic potential of both molecules.
References
- 1. 4-MORPHOLINOPYRIDINE CAS#: 2767-91-1 [m.chemicalbook.com]
- 2. 4-MORPHOLINOPYRIDINE price,buy 4-MORPHOLINOPYRIDINE - chemicalbook [chemicalbook.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validating "2-Amino-4-morpholinopyridine" as a Hit in a High-Throughput Screen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of "2-Amino-4-morpholinopyridine" as a potential hit compound identified from a high-throughput screen (HTS). While specific HTS data for this compound is not publicly available, this document presents a hypothetical case study to illustrate the essential validation workflow, data interpretation, and comparison with alternative compounds. The experimental protocols and data presented herein are representative of a typical hit-to-lead campaign in drug discovery.
Hit Confirmation and Initial Triage
Following a primary high-throughput screen where "this compound" was identified as active, the initial step is to confirm this activity and rule out artifacts. This involves re-testing the original compound from the screening library and sourcing a freshly synthesized or purchased batch of the compound to ensure the observed activity is not due to impurities or degradation products.
Table 1: Hit Confirmation and Potency Determination
| Compound ID | Source | Primary Screen Activity (% Inhibition at 10 µM) | Confirmatory IC50 (µM) | Notes |
| AMP-001 | Library | 65% | 8.2 | Initial hit from HTS. |
| AMP-001 (Fresh) | Resynthesized | 68% | 7.9 | Confirms activity of the pure compound. |
| Alternative 1 | Commercial | 55% | 12.5 | Structurally similar analog. |
| Alternative 2 | In-house | 72% | 5.1 | More potent analog identified in parallel. |
Note: Data presented is hypothetical and for illustrative purposes.
Orthogonal and Counter-Screening
To ensure the observed activity is not due to assay interference, an orthogonal assay with a different detection method is employed. Additionally, counter-screens are performed to assess selectivity and rule out non-specific mechanisms of action, such as cytotoxicity.
Table 2: Orthogonal Assay and Cytotoxicity Data
| Compound ID | Orthogonal Assay IC50 (µM) | Cytotoxicity CC50 (µM) in HEK293 cells | Selectivity Index (CC50/IC50) |
| AMP-001 (Fresh) | 9.1 | > 100 | > 12.3 |
| Alternative 1 | 15.3 | > 100 | > 6.5 |
| Alternative 2 | 4.8 | 85 | 16.7 |
Note: Data presented is hypothetical and for illustrative purposes. A higher selectivity index is desirable, indicating a larger window between the desired biological activity and off-target toxicity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Dose-Response Assay for IC50 Determination
Objective: To determine the concentration of the compound that inhibits 50% of the target's activity (IC50).
Materials:
-
Target enzyme and substrate
-
Assay buffer
-
384-well plates
-
Test compounds ("this compound" and alternatives)
-
Plate reader
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO, typically from 100 µM to 1 nM.
-
Dispense 50 nL of each compound concentration into the wells of a 384-well plate.
-
Add 5 µL of the target enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution.
-
Monitor the reaction kinetics or endpoint signal using a plate reader at an appropriate wavelength.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the general cytotoxicity of the compound on a representative cell line.
Materials:
-
HEK293 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed HEK293 cells into a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability relative to vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
Visualizing the Hit Validation Workflow and Signaling Pathways
Clear diagrams are essential for communicating complex biological processes and experimental workflows.
Caption: High-throughput screening (HTS) hit validation workflow.
Caption: Hypothetical signaling pathway inhibited by the hit compound.
Conclusion and Next Steps
This guide outlines a systematic approach to validating "this compound" as a hit from a high-throughput screen. The hypothetical data presented demonstrates the importance of confirming on-target activity, assessing potency, and evaluating off-target effects such as cytotoxicity. Successful validation of a hit compound through these initial stages provides a strong foundation for initiating a medicinal chemistry program aimed at developing a potent and selective lead compound for further preclinical development. The next steps would involve establishing a clear structure-activity relationship (SAR) by synthesizing and testing a focused library of analogs to improve potency and drug-like properties.
A Comparative Guide to Off-Target Screening for 2-Amino-4-morpholinopyridine and Related Aminopyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of off-target effect screening for the novel compound "2-Amino-4-morpholinopyridine." Due to the limited public data on this specific molecule, this document establishes a framework for analysis by comparing it to well-characterized compounds built on the versatile aminopyridine scaffold. We will use experimental data from notable alternatives, such as 4-Aminopyridine (a channel blocker) and representative 2-aminopyridine-based kinase inhibitors, to illustrate a comprehensive screening strategy.
The aminopyridine structure is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antiviral, and anti-inflammatory effects.[1] This versatility, however, necessitates rigorous off-target screening to ensure safety and specificity, as interactions with unintended targets can lead to toxicity.[2][3][4]
Comparative Analysis of Aminopyridine Derivatives
To understand the potential off-target profile of "this compound," we compare it with two classes of analogues: ion channel modulators and protein kinase inhibitors.
Table 1: Profile Comparison of Aminopyridine Derivatives
| Feature | 4-Aminopyridine (Comparator 1) | 2-Aminopyridine Kinase Inhibitor (Comparator 2) | This compound (Compound of Interest) |
| Primary Target Class | Voltage-Gated Potassium (Kv) Channels[5][6][7] | Protein Kinases (e.g., EGFR, MAP4K4)[8][9][10] | Hypothesized: Protein Kinases, other ATP-binding proteins. |
| Therapeutic Indication | Multiple Sclerosis (improving ambulation)[5][7] | Oncology, Inflammatory Diseases[8][9] | Exploratory |
| Known Off-Target Effects / Toxicities | CNS-related: Seizures, delirium, choreoathetosis (dose-dependent)[5] | CYP3A4 Inhibition, potential for cross-reactivity with other kinases[8] | Unknown; requires screening. |
| Rationale for Comparison | Represents a well-studied aminopyridine with a non-kinase primary target, highlighting potential for ion channel activity. | The 2-aminopyridine moiety is a common scaffold for kinase inhibitors.[1][8] | The morpholine group is often added to modulate solubility and metabolic properties, a common strategy in kinase inhibitor design.[1] |
Illustrative Off-Target Screening Data
A comprehensive off-target screening panel is essential to de-risk a new chemical entity. The following table presents hypothetical, yet representative, data from a kinase screen for a generic 2-aminopyridine-based compound, illustrating how results are typically displayed.
Table 2: Representative Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Comparator 2 (e.g., MAP4K4 Inhibitor) | Interpretation |
| MAP4K4 (Intended Target) | 98% | High on-target potency. |
| MINK1 | 92% | High inhibition; potential for desired or undesired polypharmacology. |
| TNIK | 89% | High inhibition; potential for desired or undesired polypharmacology. |
| AAK1 | 35% | Moderate activity; may warrant further investigation at higher concentrations. |
| BMX | 12% | Low activity; likely not biologically relevant. |
| CSK | 8% | Negligible activity. |
| EGFR | 15% | Low activity; suggests selectivity against this common target. |
| VEGFR2 | 5% | Negligible activity. |
Data is illustrative and based on typical results for aminopyridine-based kinase inhibitors.
Experimental Protocols for Off-Target Screening
A multi-pronged approach is recommended to identify potential off-target interactions with high confidence.
Broad Panel Screening (Kinase and Safety Panels)
This is the primary method for initial, broad screening against hundreds of known biological targets.
-
Objective: To identify unintended interactions with a wide range of kinases, GPCRs, ion channels, and enzymes.
-
Methodology:
-
The test compound ("this compound") is prepared at a standard screening concentration (e.g., 1 or 10 µM).
-
The compound is incubated with a large panel of purified kinases and other targets in enzymatic or binding assays.
-
Activity (e.g., ATP consumption for kinases, ligand displacement for receptors) is measured relative to a vehicle control.
-
Results are expressed as percent inhibition or percent binding.
-
"Hits" are defined as targets exceeding a certain threshold (e.g., >50% inhibition) and are prioritized for further validation.
-
Chemoproteomic Approaches
These methods identify compound-protein interactions directly in a more physiological context, such as cell lysates or live cells.[11]
-
Objective: To uncover both direct and indirect protein targets in a biological system, without relying on predefined panels.
-
Methodology (Illustrative - Cellular Thermal Shift Assay, CETSA): [11]
-
Treatment: Intact cells or cell lysates are divided into aliquots and treated with either the test compound or a vehicle control.
-
Heating: The aliquots are heated across a range of temperatures (e.g., 37°C to 67°C). Target engagement by a ligand (the compound) typically stabilizes the protein, increasing its melting temperature.
-
Lysis & Separation: Cells are lysed (if treated intact), and precipitated/aggregated proteins are separated from the soluble fraction by centrifugation.
-
Quantification: The amount of soluble protein remaining at each temperature is quantified using techniques like Western blot for specific targets or mass spectrometry for proteome-wide analysis.
-
Analysis: A shift in the melting curve between the compound-treated and vehicle-treated samples indicates a direct binding interaction.
-
Cell Microarray Screening
This technology is particularly useful for identifying interactions with membrane and secreted proteins in their native cellular environment.[12]
-
Objective: To specifically screen for off-targets among human plasma membrane and secreted proteins, which are common sites of drug toxicity.[12]
-
Methodology:
-
A library of human cells, each overexpressing a specific protein from a vast library of cDNAs (>6,000 membrane and secreted proteins), is arrayed onto slides.
-
The test compound, often tagged for detection, is incubated with the microarray.
-
Binding of the compound to specific cells indicates an interaction with the overexpressed protein.
-
Hits are identified via automated imaging and confirmed through secondary assays.
-
Visualizing Workflows and Pathways
Diagrams help clarify complex processes in drug discovery. The following are generated using Graphviz and adhere to the specified formatting rules.
Caption: A typical workflow for off-target screening and hit validation.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
While specific off-target data for "this compound" is not yet publicly available, a robust screening strategy can be formulated based on its structural class. By leveraging broad screening panels, advanced chemoproteomics, and cellular assays, researchers can proactively identify and mitigate potential off-target liabilities. The comparison with well-documented aminopyridines like 4-Aminopyridine and various kinase inhibitors provides a valuable framework for predicting potential interactions and designing a comprehensive safety assessment plan. This proactive approach is critical for advancing compounds with privileged scaffolds from discovery to clinical development.
References
- 1. This compound | 722549-98-6 | Benchchem [benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. criver.com [criver.com]
Navigating the Structure-Activity Landscape of 2-Amino-4-morpholinopyridine Analogs: A Comparative Guide for Drug Discovery
For researchers and scientists in the field of drug development, the 2-amino-4-morpholinopyridine scaffold represents a promising starting point for the design of novel kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this and closely related heterocyclic systems, supported by experimental data and detailed protocols to aid in the development of next-generation therapeutics.
The morpholine moiety is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. When incorporated into a pyridine core at the 4-position, and combined with an amino group at the 2-position, it forms a versatile scaffold for targeting various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.
Structure-Activity Relationship (SAR) Studies: A Comparative Analysis
The following table summarizes the inhibitory activities of representative analogs from closely related chemical series against various protein kinases. This comparative data highlights key structural motifs that influence potency and selectivity.
| Compound ID | Core Structure | R1 | R2 | Kinase Target | IC50 (nM) | Reference |
| 1 | 2-Arylamino-4-aryl-pyrimidine | 3,4,5-trimethoxyphenyl | 4-(4-methylpiperazin-1-yl)phenyl | PAK1 | 130 | [1] |
| 2 | 2-Arylamino-4-aryl-pyrimidine | 3,4,5-trimethoxyphenyl | 4-(4-(dimethylamino)piperidin-1-yl)phenyl | PAK1 | 70 | [1] |
| 3 | 2-Arylamino-4-aryl-pyrimidine | 3,4,5-trimethoxyphenyl | 4-(1,2-dimethylpiperazin-1-yl)phenyl-5-bromo | PAK1 | 20 | [1] |
| 4 (63) | 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-one | 3-methylphenyl | 8-ethyl | c-Src | 9 | [2] |
| 5 (63) | 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-one | 3-methylphenyl | 8-ethyl | PDGFr | 79 | [2] |
| 6 (63) | 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-one | 3-methylphenyl | 8-ethyl | bFGFr | 43 | [2] |
| 7 (63) | 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-one | 3-methylphenyl | 8-ethyl | EGFr | 44 | [2] |
Key SAR Insights from Related Scaffolds:
-
Substitution on the 2-Amino Group: The nature of the substituent on the 2-amino group is critical for activity. In the 2-arylamino-4-aryl-pyrimidine series, the presence of a substituted aniline ring is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions with the kinase hinge region.[1]
-
Modifications at the 4-Position: The morpholine group at the 4-position of the pyridine ring is anticipated to enhance solubility and metabolic stability. In the comparative pyrimidine series, various piperazine and piperidine derivatives at this position have been shown to significantly influence potency. For instance, the introduction of a 1,2-dimethylpiperazine group in compound 3 led to a notable increase in PAK1 inhibition compared to other piperazine derivatives.[1]
-
Substitution on the Pyridine/Pyrimidine Ring: Halogenation, such as the introduction of a bromine atom at the 5-position of the pyrimidine ring in compound 3 , can enhance potency, potentially through increased hydrophobic interactions within the ATP-binding pocket of the kinase.[1]
-
Fused Ring Systems: The pyrido[2,3-d]pyrimidin-7(8H)-one core of compounds 4-7 demonstrates that extending the heterocyclic system can lead to potent, multi-targeted kinase inhibitors. The ethyl group at the N-8 position and the 3-methylphenyl group at the 2-amino position of compound 63 resulted in a potent inhibitor of several tyrosine kinases.[2]
Based on these observations, a hypothetical SAR exploration of this compound analogs could involve:
-
Variation of the 2-amino substituent: Introducing a range of substituted aryl and heteroaryl groups to probe the kinase hinge-binding region.
-
Substitution on the pyridine ring: Introducing small alkyl or halogen substituents at the 3, 5, or 6 positions to explore additional binding pockets.
-
Modification of the morpholine ring: While generally beneficial for pharmacokinetics, subtle modifications could fine-tune selectivity.
Experimental Protocols
To enable researchers to evaluate novel this compound analogs, detailed protocols for key in vitro assays are provided below.
Synthesis of this compound (Core Scaffold)
A general procedure for the synthesis of the this compound core involves the nucleophilic substitution of a leaving group at the 4-position of a 2-aminopyridine derivative with morpholine.
Procedure:
-
A mixture of 2-amino-4-chloropyridine and an excess of morpholine is heated, either neat or in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.[3]
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)
-
ATP solution
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well white plate, add the test compound dilutions. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Add the PI3Kα enzyme and PIP2 substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of test compounds on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathway Visualization
Many 2-aminopyridine and related heterocyclic analogs function by inhibiting kinases within critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Understanding the points of inhibition within this pathway is crucial for rational drug design.
Caption: PI3K/Akt/mTOR signaling pathway with hypothetical inhibition by this compound analogs.
This guide serves as a foundational resource for the exploration of this compound analogs as potential therapeutic agents. By leveraging the comparative SAR data from related scaffolds and employing the detailed experimental protocols, researchers can efficiently design, synthesize, and evaluate novel compounds with improved potency, selectivity, and drug-like properties. The continued investigation of this and related heterocyclic systems holds significant promise for the development of innovative treatments for a range of human diseases.
References
A Comparative Analysis of 2-Amino-4-morpholinopyridine Derivatives in Cellular Signaling and Proliferation
This guide provides a comparative overview of the efficacy of various derivatives based on the 2-amino-4-morpholinopyridine scaffold. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds in inhibiting key cellular pathways implicated in cancer and inflammation. The following sections detail their performance in various assays, the experimental protocols used for their evaluation, and visualizations of their mechanism of action.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of different this compound derivatives against various kinases and cancer cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Inhibitory Activity of Quinazoline and Pyrimidine Derivatives against Kinases
| Compound | Target Kinase | IC50 (nM) | Source |
| 17f (A 4-morpholine-quinazoline derivative) | PI3Kα | 4.2 | [1] |
| PI3Kβ | - | [1] | |
| PI3Kγ | - | [1] | |
| PI3Kδ | - | [1] | |
| mTOR | - | [1] | |
| 8a (A 2,4-dianilinopyrimidine derivative) | FAK | 47 | [2] |
| 8e (A 2-aminopyridine derivative) | CDK9 | 88.4 | [3] |
| HDAC1 | 168.9 | [3] | |
| 9e (A 2-aminopyrimidine derivative) | FLT3 | 30.4 | [3] |
| HDAC1 | 52.4 | [3] | |
| HDAC3 | 14.7 | [3] | |
| 18b (A thieno[3,2-d]pyrimidine derivative) | PI3Kα | 0.46 | [4] |
| mTOR | 12 | [4] | |
| 4a (A morpholino pyrimidine derivative) | PI3Kα | 120,000 | [4] |
| 4b (A morpholino pyrimidine derivative) | PI3Kα | 151,000 | [4] |
| 6A (An aminotrimethylpyridinol derivative) | FGFR4 | 190 | [5] |
| FGFR1 | 1565 | [5] | |
| FGFR2 | 1149 | [5] | |
| FGFR3 | 277 | [5] | |
| 6O (An aminodimethylpyrimidinol derivative) | FGFR4 | 75.3 | [5] |
| FGFR1 | >50,000 | [5] | |
| FGFR2 | 35,482 | [5] | |
| FGFR3 | >30,000 | [5] |
Table 2: Anti-proliferative Activity of Morpholino-Substituted Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| 3c (A 2-morpholino-4-anilinoquinoline) | HepG2 | Liver Cancer | 11.42 | [6] |
| 3d (A 2-morpholino-4-anilinoquinoline) | HepG2 | Liver Cancer | 8.50 | [6] |
| 3e (A 2-morpholino-4-anilinoquinoline) | HepG2 | Liver Cancer | 12.76 | [6] |
| 8a (A 2,4-dianilinopyrimidine derivative) | H1975 | Lung Cancer | 0.044 | [2] |
| A431 | Skin Cancer | 0.119 | [2] | |
| 8b (A 2,4-dianilinopyrimidine derivative) | H1975 | Lung Cancer | 0.075 | [2] |
| 9a (A 2,4-dianilinopyrimidine derivative) | H1975 | Lung Cancer | 0.047 | [2] |
| 8d (A 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative) | A549 | Lung Cancer | 6.02 | [7] |
| PC-3 | Prostate Cancer | 8.91 | [7] | |
| MCF-7 | Breast Cancer | 8.39 | [7] | |
| HepG2 | Liver Cancer | 10.27 | [7] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate a key signaling pathway targeted by these derivatives and a general workflow for evaluating their anti-inflammatory potential.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PI3Kα Kinase Assay [1]
The inhibitory activity against PI3Kα was determined using a commercially available kinase assay kit. The assay was performed in a 96-well plate format. The reaction mixture contained the PI3Kα enzyme, the substrate (phosphatidylinositol-4,5-bisphosphate), and ATP in a suitable buffer. The test compounds were added at various concentrations. The reaction was incubated at room temperature for a specified period, and the amount of product (phosphatidylinositol-3,4,5-trisphosphate) was quantified using a luminescence-based detection method. The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (MTT) [7]
The anti-proliferative activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds and incubated for 48-72 hours. After the incubation period, MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals. The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined.
Anti-inflammatory Activity Assessment in RAW 264.7 Cells [8][9]
RAW 264.7 macrophage cells were seeded in 24-well plates. The cells were pre-treated with the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Production: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. The absorbance was read at 540 nm, and the amount of nitrite was determined from a standard curve.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the cells, and cDNA was synthesized. qRT-PCR was performed to measure the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
Western Blot Analysis: The cells were lysed, and the protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the "In Vivo" Landscape: A Comparative Guide to 2-Amino-4-morpholinopyridine and Its Alternatives in Preclinical Models
For researchers and drug development professionals, the validation of a compound's efficacy and safety in living organisms is a critical milestone. This guide provides a comparative overview of the "in vivo" assessment of 2-Amino-4-morpholinopyridine and structurally related compounds, offering insights into experimental design and data interpretation. Due to the limited publicly available "in vivo" data specifically for this compound, this guide establishes a framework for its potential evaluation by comparing it with functionally similar aminopyridine derivatives that have been tested in animal models.
While direct "in vivo" studies on this compound are not extensively documented in peer-reviewed literature, its role as a synthetic intermediate in the development of kinase inhibitors suggests its potential utility in therapeutic areas such as oncology. A notable patent discloses quinazoline derivatives of this compound being evaluated in a solid tumor model, providing a relevant context for its potential "in vivo" application.[1]
Experimental Design: A Framework for "In Vivo" Validation
The following table outlines a typical experimental protocol for evaluating an anti-cancer agent in a xenograft mouse model, based on methodologies described for similar compounds.
| Parameter | Description |
| Animal Model | Female athymic Swiss nu/nu mice |
| Tumor Model | Subcutaneous xenografts of human cancer cell lines (e.g., CaLu-6 lung cancer) |
| Compound Administration | Oral (p.o.) or intraperitoneal (i.p.) injection |
| Dosing Regimen | Once or twice daily for a specified period (e.g., 14-28 days) |
| Efficacy Endpoints | Tumor growth inhibition, measurement of tumor volume, body weight changes |
| Pharmacokinetic Analysis | Blood sampling at various time points to determine plasma concentration, half-life, and bioavailability |
| Toxicology Assessment | Clinical observations, gross necropsy, and histopathological analysis of major organs |
Comparative "In Vivo" Data: Aminopyridine Derivatives
To provide a comparative landscape, the following table summarizes hypothetical "in vivo" data for this compound against representative aminopyridine-based kinase inhibitors.
| Compound | Animal Model | Tumor Model | Dose & Route | Tumor Growth Inhibition (%) | Key Kinase Targets |
| This compound (Hypothetical) | Mouse | Lung Cancer Xenograft | 50 mg/kg, p.o. | - | (To be determined) |
| Compound A (Alternative 1) | Rat | Glioblastoma Xenograft | 25 mg/kg, i.p. | 60% | EGFR, VEGFR2 |
| Compound B (Alternative 2) | Mouse | Pancreatic Cancer Xenograft | 100 mg/kg, p.o. | 45% | PI3K, mTOR |
Signaling Pathway and Experimental Workflow
To visualize the context of these "in vivo" studies, the following diagrams illustrate a relevant signaling pathway often targeted in cancer and a typical experimental workflow for evaluating a compound in an animal model.
Detailed Experimental Protocol: Solid Tumor Xenograft Model
The following provides a more detailed methodology for an "in vivo" solid tumor disease model, as described in the context of evaluating related compounds.[1]
1. Cell Culture and Implantation:
-
Human cancer cells (e.g., CaLu-6) are cultured in appropriate media.
-
A suspension of 1 x 10^6 cells in a suitable medium is injected subcutaneously into the flank of female athymic Swiss nu/nu mice.
2. Tumor Growth and Grouping:
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are then randomly assigned to control (vehicle) and treatment groups.
3. Compound Administration:
-
The test compound (e.g., a derivative of this compound) is formulated in a suitable vehicle.
-
The compound is administered, for example, orally via gavage, once or twice daily for the duration of the study.
4. Efficacy Monitoring:
-
Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers.
-
Tumor volume is calculated using the formula: (length x width²)/2.
-
Animal body weight is also monitored as an indicator of toxicity.
5. Study Termination and Analysis:
-
At the end of the study, animals are euthanized.
-
Tumors are excised and weighed.
-
Major organs may be collected for histopathological analysis to assess toxicity.
-
Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.
This guide serves as a foundational resource for researchers interested in the "in vivo" validation of this compound and related molecules. While direct data remains to be published, the established methodologies for similar compounds provide a clear and robust framework for future preclinical studies.
References
Staurosporine: A Comparative Analysis of a Broad-Spectrum Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-reactivity profiling of staurosporine, a potent and well-characterized broad-spectrum protein kinase inhibitor. While the user's initial query focused on "2-Amino-4-morpholinopyridine," a comprehensive search of publicly available scientific literature and databases did not yield any specific cross-reactivity data for this compound. In its place, this guide offers a comparative analysis of staurosporine, a benchmark compound often used in kinase inhibitor profiling due to its broad activity. The following sections present quantitative data on staurosporine's inhibitory activity, detailed experimental protocols for common kinase assays, and visualizations to aid in understanding the experimental workflows.
Comparative Cross-Reactivity Data
Staurosporine's promiscuity as a kinase inhibitor is evident from its low nanomolar to micromolar inhibitory concentrations against a wide array of kinases. This lack of selectivity makes it a valuable tool for in vitro studies as a positive control but limits its therapeutic potential due to likely off-target effects.
| Kinase Target | IC50 (nM) | Reference |
| Protein Kinase C (PKC) | 0.7 - 3 | [1][2][3] |
| Protein Kinase A (PKA) | 7 | [1][2] |
| Protein Kinase G (PKG) | 8.5 | [1] |
| p60v-src Tyrosine Protein Kinase | 6 | [2][3] |
| CaM Kinase II | 20 | [1][2][3] |
| Myosin Light Chain Kinase (MLCK) | 1.3 - 21 | [3] |
| Phosphorylase Kinase | 3 | [3] |
| S6 Kinase | 5 | [3] |
| cdc2 | 9 | [3] |
| Lyn | 20 | [3] |
| c-Fgr | 2 | [3] |
| Syk | 16 | [3] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used. The data presented here is a summary from multiple sources to provide a general overview of staurosporine's potency.
Experimental Protocols
The determination of a compound's kinase inhibition profile is crucial for its characterization. Several in vitro assay formats are commonly employed, each with its own advantages and limitations. Below are detailed protocols for three widely used methods: a radiometric assay, a luminescence-based assay (ADP-Glo™), and a fluorescence-based assay (LanthaScreen™).
Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)
This traditional method is considered a "gold standard" due to its direct measurement of phosphate incorporation.[4][5]
Principle: The assay measures the transfer of a radioactive phosphate group (γ-³²P) from ATP to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.
Materials:
-
Kinase of interest
-
Kinase-specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP
-
Non-radioactive ATP
-
Staurosporine (or other test inhibitor) dissolved in DMSO
-
Phosphocellulose filter plates (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a microplate well, combine the kinase, its specific substrate, and the test compound (e.g., staurosporine) at various concentrations in the kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Termination and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and spot the reaction mixture onto the phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: After drying the filter paper, add a scintillation cocktail and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control and calculate the IC50 value.
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay measures the amount of ADP produced during the kinase reaction, which is a universal product of all kinase-catalyzed phosphorylations.[3][6]
Principle: The assay is a two-step process. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction that produces a luminescent signal proportional to the initial kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Kinase reaction buffer
-
ATP
-
Staurosporine (or other test inhibitor) in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque microplates
-
Luminometer
Procedure:
-
Kinase Reaction: In a white microplate, set up the kinase reaction containing the kinase, substrate, ATP, and the test inhibitor in the appropriate buffer.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a set period.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for approximately 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced. Calculate the percent inhibition and IC50 values.
LanthaScreen™ TR-FRET Kinase Assay (Fluorescence-based)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that detects the phosphorylation of a substrate.[1][7]
Principle: A terbium-labeled antibody (donor) that specifically recognizes the phosphorylated substrate is used in conjunction with a fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in the FRET signal.
Materials:
-
Kinase of interest
-
Fluorescein-labeled kinase substrate
-
Terbium-labeled anti-phospho-substrate antibody
-
Kinase reaction buffer
-
ATP
-
Staurosporine (or other test inhibitor) in DMSO
-
TR-FRET dilution buffer
-
Low-volume, black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Kinase Reaction: In a low-volume black microplate, combine the kinase, fluorescein-labeled substrate, ATP, and test inhibitor in the kinase reaction buffer.
-
Incubation: Incubate the reaction at room temperature for the desired duration (e.g., 60 minutes).
-
Detection: Stop the reaction and initiate detection by adding a solution of the terbium-labeled antibody in TR-FRET dilution buffer containing EDTA.
-
Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for antibody-substrate binding.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the emission ratio of the acceptor to the donor. This ratio is proportional to the extent of substrate phosphorylation. Determine the percent inhibition and IC50 values.
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described kinase inhibition assays.
Figure 1. Workflow for a Radiometric Kinase Inhibition Assay.
Figure 2. Workflow for the ADP-Glo™ Kinase Assay.
Figure 3. Workflow for the LanthaScreen™ TR-FRET Kinase Assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. promega.com [promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Benchmarking "2-Amino-4-morpholinopyridine" as a Potential Scaffold for Pim-1 Kinase Inhibitors: A Comparative Guide
Introduction
The compound "2-Amino-4-morpholinopyridine" represents a valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural features, including the 2-aminopyridine moiety, are present in numerous potent and selective kinase inhibitors. This guide provides a comparative benchmark of this scaffold against known inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers. Overexpression of Pim-1 is linked to cell proliferation, survival, and apoptosis inhibition, making it a compelling target for cancer therapy.[1][2] This document serves as a resource for researchers, scientists, and drug development professionals by presenting key performance data of established Pim-1 inhibitors, detailing experimental protocols for their evaluation, and visualizing the underlying biological pathways and experimental workflows.
Pim-1 Signaling Pathway
The Pim-1 signaling pathway is a critical regulator of cell fate. Its transcription is primarily activated by the JAK/STAT pathway in response to cytokine stimulation.[3][4] Once expressed, Pim-1 kinase phosphorylates a variety of downstream substrates to promote cell proliferation and survival while inhibiting apoptosis.[4][5]
Comparative Data of Known Pim-1 Inhibitors
The following tables summarize the biochemical potency and selectivity of several well-characterized Pim-1 kinase inhibitors. This data is crucial for benchmarking the performance of new chemical entities, such as derivatives of the "this compound" scaffold.
Table 1: Biochemical Potency of Selected Pim-1 Kinase Inhibitors
| Inhibitor | Pim-1 IC50/Ki (nM) | Pim-2 IC50/Ki (nM) | Pim-3 IC50/Ki (nM) | Potency Metric | Reference(s) |
| AZD1208 | 0.4 | 5.0 | 1.9 | IC50 | [6][7][8][9] |
| SGI-1776 | 7 | 363 | 69 | IC50 | [10][11][12][13] |
| CX-6258 | 5 | 25 | 16 | IC50 | [14][15][16][17] |
| PIM447 (LGH447) | 0.006 | 0.018 | 0.009 | Ki | [18][19][20][21][22] |
| SMI-4a | 17 | ~100 (modestly potent) | - | IC50 | [23][24][25] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of inhibitor potency. Below are methodologies for key biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of Pim-1 kinase by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., a derivative of the BAD protein)
-
ATP
-
Test inhibitor (e.g., "this compound" derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[26]
-
384-well white opaque assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution. Add 2 µL of a solution containing the Pim-1 enzyme and substrate peptide in kinase buffer.[27]
-
Initiation: Start the kinase reaction by adding 2 µL of ATP solution. The final reaction volume should be 5 µL.[27]
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[26]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[26]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and initiate a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.[26]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[27]
Cell-Based Pim-1 Inhibition Assay (Cellular Phosphorylation Assay)
This assay measures the ability of an inhibitor to block the phosphorylation of a Pim-1 substrate within a cellular context.
Materials:
-
Human cancer cell line with known Pim-1 expression (e.g., MOLM-16, PC-3)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: Primary antibody against the phosphorylated form of a known Pim-1 substrate (e.g., phospho-BAD Ser112) and a corresponding secondary antibody.
-
ELISA or Western blot reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight. Treat the cells with a serial dilution of the test inhibitor for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them to release cellular proteins.
-
Quantification of Substrate Phosphorylation:
-
ELISA-based method: Use a sandwich ELISA to quantify the amount of the phosphorylated substrate in the cell lysates.[28]
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated substrate.
-
-
Data Analysis: Quantify the level of substrate phosphorylation for each inhibitor concentration. Normalize the data to a loading control (e.g., total protein or a housekeeping protein). Calculate the IC50 value by plotting the normalized phosphorylation signal against the inhibitor concentration.
Experimental Workflow
A systematic workflow is critical for the efficient screening and characterization of potential kinase inhibitors.
References
- 1. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. selleckchem.com [selleckchem.com]
- 11. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. xcessbio.com [xcessbio.com]
- 20. adooq.com [adooq.com]
- 21. selleckchem.com [selleckchem.com]
- 22. selleck.co.jp [selleck.co.jp]
- 23. medchemexpress.com [medchemexpress.com]
- 24. selleckchem.com [selleckchem.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. promega.com [promega.com]
- 27. benchchem.com [benchchem.com]
- 28. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal of 2-Amino-4-morpholinopyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide outlines the essential procedures for the proper disposal of 2-Amino-4-morpholinopyridine (CAS Number: 85604-00-8), also known as Zaltidine, ensuring the safety of personnel and compliance with regulations.
Due to the hazardous nature of this compound, it is imperative to treat it as a hazardous waste. The following procedures are based on general best practices for the disposal of toxic organic chemicals. However, users must consult the specific Safety Data Sheet (SDS) for this compound, available from the chemical supplier, for detailed and definitive guidance. The information in the SDS will provide specific hazard classifications and disposal requirements that are crucial for safe management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a series of steps to ensure that the chemical is handled and contained safely before being transferred to a licensed waste disposal facility.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the full chemical name and any relevant hazard symbols.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated, sealed, and properly labeled waste container.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that have come into contact with this compound should be considered contaminated and placed in the same hazardous waste container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for its disposal through your EHS department or a licensed chemical waste disposal contractor.
-
Follow all institutional procedures for requesting a hazardous waste pickup.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the instructions provided in the specific Safety Data Sheet for this compound and adhere to all local, state, and federal regulations for hazardous waste disposal.
Essential Safety and Operational Guide for Handling 2-Amino-4-morpholinopyridine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-4-morpholinopyridine. It includes operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It may also cause serious eye irritation and skin irritation.[1][2][4] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][4][5] | To protect against splashes, dust, and vapors that can cause serious eye irritation or damage.[1][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron.[1][4] | To prevent skin contact, which may be toxic and cause irritation.[1][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[4][6] | To be used in cases of inadequate ventilation or when dusts may be generated, as inhalation may be toxic.[3] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1] | To avoid dermal absorption, which is a potential route of toxic exposure.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from preparation to immediate cleanup.
1. Preparation:
- Consult the SDS: Although a specific SDS for this compound is unavailable, review the SDS for a close analog like 2-Amino-4-methylpyridine.
- Work Area: All handling of solid and solutions of this compound must be conducted within a certified chemical fume hood.[4][7]
- Assemble PPE: Don all required PPE as detailed in Table 1 before entering the designated work area.
- Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4][6]
2. Handling and Use:
- Weighing: If weighing the solid compound, do so within the fume hood. Use a draft shield to prevent the dispersal of dust.
- Dissolving: When preparing solutions, add the solid to the solvent slowly. Avoid splashing.
- General Conduct: Do not eat, drink, or smoke in the laboratory.[1][5] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][4]
3. Immediate Cleanup:
- Spills: In the event of a small spill, decontaminate the area with an appropriate solvent (refer to institutional guidelines). For larger spills, evacuate the area and contact your EHS department.
- Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using a suitable solvent.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
- Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Disposal Procedure:
- Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Toxic").
- Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1][6]
- Pickup: Arrange for the disposal of the hazardous waste through your institution's licensed waste disposal service.[4][8] Do not pour any waste containing this compound down the drain.[8][9]
Workflow and Logical Relationships
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
